1-(2-Bromoethyl)-1H-1,2,4-triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromoethyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3/c5-1-2-8-4-6-3-7-8/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBNLOPLTPPUHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Bromoethyl)-1H-1,2,4-triazole
CAS Number: 783262-04-4
This technical guide provides a comprehensive overview of 1-(2-Bromoethyl)-1H-1,2,4-triazole, a key building block in synthetic and medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and its role as a precursor to pharmacologically active molecules.
Chemical and Physical Properties
This compound is a heterocyclic compound featuring a 1,2,4-triazole ring substituted at the N1 position with a bromoethyl group. This bifunctional nature, possessing both a reactive bromine atom and the versatile triazole core, makes it a valuable intermediate in organic synthesis.
Table 1: Physicochemical Properties of this compound and its Hydrobromide Salt
| Property | This compound | This compound hydrobromide |
| CAS Number | 783262-04-4[1] | 94614-63-8[2] |
| Molecular Formula | C₄H₆BrN₃[1] | C₄H₇Br₂N₃ |
| Molecular Weight | 176.01 g/mol [1] | 256.93 g/mol [2] |
| Purity (Typical) | ≥98%[1] | ≥95%[2] |
| SMILES | C(CN1C=NC=N1)Br[1] | C1=NN(C=N1)CCBr.Br |
| Topological Polar Surface Area (TPSA) | 30.71 Ų[1] | Not available |
| logP (Predicted) | 0.673[1] | 0.48[2] |
| Hydrogen Bond Acceptors | 3[1] | 3 |
| Hydrogen Bond Donors | 0[1] | 1 |
| Rotatable Bonds | 2[1] | 2 |
Synthesis of this compound: Experimental Protocol
The synthesis of this compound is typically achieved through the N-alkylation of 1H-1,2,4-triazole with an excess of 1,2-dibromoethane. A critical aspect of this synthesis is controlling the regioselectivity to favor the formation of the N1-substituted isomer over the N4-substituted isomer. The use of a non-nucleophilic, sterically hindered base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to promote the formation of the desired N1-alkylated product.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials and Reagents:
-
1H-1,2,4-triazole
-
1,2-dibromoethane
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1H-1,2,4-triazole (1.0 equivalent) in anhydrous THF under a nitrogen atmosphere, add DBU (1.1 equivalents) dropwise at room temperature.
-
Stir the mixture for 30 minutes to ensure the formation of the triazole anion.
-
Add a solution of 1,2-dibromoethane (3.0 equivalents) in anhydrous THF dropwise to the reaction mixture. The use of excess 1,2-dibromoethane helps to minimize the formation of the bis-alkylated product.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the precipitated DBU hydrobromide salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford this compound as the major product.
Expected Yield and Purity:
Yields for this type of reaction can vary, but are generally in the range of 60-80%. The purity of the final product after chromatography is expected to be ≥98%.
Role in Drug Development and Signaling Pathways
While this compound itself is not known to possess significant biological activity, it serves as a crucial intermediate for the synthesis of a wide array of pharmacologically active compounds. The 1,2,4-triazole moiety is a "privileged scaffold" in medicinal chemistry, found in numerous drugs with diverse therapeutic applications, including antifungal, anticancer, antiviral, and anti-inflammatory agents.
The primary mechanism of action for many 1,2,4-triazole-based antifungal drugs, such as fluconazole and itraconazole, is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The nitrogen atom at the N4 position of the triazole ring coordinates to the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol. This disruption of ergosterol synthesis leads to increased fungal cell membrane permeability and ultimately, cell death.
References
Technical Guide: Physical Properties of 1-(2-Bromoethyl)-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromoethyl)-1H-1,2,4-triazole is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole moiety in a wide range of biologically active molecules. Understanding the physical properties of this compound is fundamental for its application in synthesis, formulation, and as a building block for more complex molecules. This technical guide provides a summary of the available physical and computational data for this compound and outlines general experimental protocols for the determination of key physical characteristics.
Core Physical and Chemical Properties
While extensive experimental data for this compound is not widely available in published literature, a compilation of its known properties from chemical suppliers and computational models is presented below. A Safety Data Sheet (SDS) for the compound describes it as a colorless to tan liquid; however, it explicitly states that the melting and boiling points have not been determined.
Summary of Physical and Chemical Data
| Property | Value | Source |
| Molecular Formula | C₄H₆BrN₃ | ChemScene[1] |
| Molecular Weight | 176.01 g/mol | ChemScene[1] |
| Physical Form | Colorless to tan liquid | Accela ChemBio Inc. |
| Melting Point | Not determined | Accela ChemBio Inc. |
| Boiling Point | Not determined | Accela ChemBio Inc. |
| Purity | ≥98% | ChemScene[1] |
| CAS Number | 783262-04-4 | ChemScene[1] |
Computational Data (Predicted)
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 30.71 Ų | ChemScene[1] |
| LogP | 0.673 | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene[1] |
| Hydrogen Bond Donors | 0 | ChemScene[1] |
| Rotatable Bonds | 2 | ChemScene[1] |
Experimental Protocols for Physical Property Determination
While specific experimental protocols for this compound are not available, the following are detailed, generalized methodologies for determining the key physical properties of a similar organic compound.
Melting Point Determination (for solid compounds)
-
Apparatus: Capillary melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar).
-
Procedure:
-
A small, dry sample of the crystalline compound is finely powdered.
-
The powder is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.
-
Boiling Point Determination
-
Apparatus: Distillation apparatus consisting of a round-bottom flask, distillation head with a thermometer, condenser, and receiving flask.
-
Procedure:
-
The liquid sample is placed in the round-bottom flask with boiling chips.
-
The apparatus is assembled for simple distillation.
-
The flask is heated gently.
-
The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature, at a given atmospheric pressure, is the boiling point. For greater accuracy, the pressure should be recorded and the boiling point corrected to standard pressure if necessary.
-
Density Measurement
-
Apparatus: Pycnometer (a specific volume glass flask) and an analytical balance.
-
Procedure:
-
The empty pycnometer is weighed.
-
It is then filled with the sample liquid, ensuring no air bubbles are present, and weighed again.
-
The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature, and weighed.
-
The density of the sample is calculated using the formula: Density_sample = (mass_sample / mass_reference) * Density_reference
-
Solubility Determination
-
Procedure (Qualitative):
-
A small, measured amount of the solute (e.g., 10 mg) is added to a test tube containing a small, measured volume of the solvent (e.g., 1 mL).
-
The mixture is agitated at a constant temperature.
-
Observations are made to determine if the solute dissolves completely, partially, or not at all. This can be repeated with various polar and non-polar solvents.
-
-
Procedure (Quantitative - Shake-Flask Method):
-
An excess amount of the solid or liquid solute is added to a known volume of the solvent in a flask.
-
The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove undissolved solute.
-
The concentration of the solute in the filtrate is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).
-
Visualizations
As no specific signaling pathways or complex experimental workflows involving this compound are documented, the following diagrams illustrate a general synthetic route and the logical flow of the available data.
Caption: General synthetic pathway for this compound.
Caption: Logical relationship of available data for the target compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 1-(2-Bromoethyl)-1H-1,2,4-triazole
This technical guide provides a comprehensive overview of this compound, a key building block in medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis protocols, and its significant role as a versatile intermediate in the development of novel therapeutic agents. The 1,2,4-triazole moiety is a cornerstone in numerous clinically approved drugs, valued for its metabolic stability and ability to engage in critical hydrogen bonding interactions with biological targets.[1][2][3][4][5]
Chemical Structure and Physicochemical Properties
This compound is a heterocyclic compound featuring a five-membered 1,2,4-triazole ring N-substituted with a bromoethyl group. This bromoethyl moiety serves as a reactive handle, making the molecule a valuable precursor for further chemical modifications.[1]
Structural Information
-
IUPAC Name: this compound
-
Structure: The molecule consists of a 1,2,4-triazole ring where the hydrogen at the N1 position is replaced by a 2-bromoethyl group.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound and its hydrobromide salt.
| Property | Value | Source |
| CAS Number | 783262-04-4 | [6] |
| Molecular Formula | C₄H₆BrN₃ | [6][7] |
| Molecular Weight | 176.01 g/mol | [6] |
| SMILES | C(CN1C=NC=N1)Br | [6] |
| InChI | InChI=1S/C4H6BrN3/c5-1-2-8-4-6-3-7-8/h3-4H,1-2H2 | [7] |
| InChIKey | ZVBNLOPLTPPUHW-UHFFFAOYSA-N | [7] |
| Topological Polar Surface Area (TPSA) | 30.71 Ų | [6] |
| LogP (Predicted) | 0.673 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Hydrogen Bond Donors | 0 | [6] |
| Rotatable Bonds | 2 | [6] |
| Purity (Typical) | ≥98% | [6] |
Note: Data for the hydrobromide salt (CAS: 94614-63-8) includes a molecular weight of 257 g/mol .[8]
Synthesis and Experimental Protocols
The primary synthetic route to this compound is the direct alkylation of 1H-1,2,4-triazole with an excess of a two-carbon electrophile containing two leaving groups, typically 1,2-dibromoethane.
Synthesis Pathway: Alkylation of 1H-1,2,4-triazole
The alkylation of the 1,2,4-triazole ring is a challenging reaction due to the presence of three nucleophilic nitrogen atoms (N1, N2, and N4), which can lead to a mixture of regioisomers.[9][10] The reaction typically yields the N1- and N4-substituted isomers as the major products, with N2-alkylation being less common.[9] Over-alkylation can also occur, resulting in the formation of quaternary triazolium salts.[9][10]
Caption: Synthesis of this compound via alkylation.
Controlling Regioselectivity
Controlling the regioselectivity is critical for an efficient synthesis. The choice of base and solvent system significantly influences the N1:N4 isomer ratio.[9][10]
-
For N1-Selectivity: The use of a non-nucleophilic, sterically hindered base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like tetrahydrofuran (THF) has been shown to favor the formation of the desired N1-alkylated isomer.[10] This method can achieve N1:N4 regioselectivity of approximately 90:10.[10][11]
-
Mixtures of Isomers: More common bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) often yield mixtures of N1 and N4 isomers that require separation.[9][12]
Fortunately, the N1 and N4 isomers exhibit different polarities and volatilities, allowing for their separation by standard purification techniques such as distillation or silica gel chromatography.[10]
General Experimental Protocol
The following is a generalized protocol for the N1-alkylation of 1,2,4-triazole.
-
Reaction Setup: To a solution of 1H-1,2,4-triazole (1.0 equivalent) in anhydrous THF under an inert nitrogen atmosphere, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equivalents) at room temperature.
-
Addition of Alkylating Agent: Add 1,2-dibromoethane (1.5 to 2.0 equivalents) dropwise to the stirred solution. An excess is used to favor mono-alkylation over bis-alkylation.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, a precipitate of DBU hydrobromide will have formed. Remove the salt by filtration.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product mixture. Purify the residue by silica gel column chromatography or vacuum distillation to isolate the pure this compound.[10]
Role in Drug Discovery and Development
The 1,2,4-triazole nucleus is a privileged scaffold found in numerous FDA-approved drugs, including the antifungal agent fluconazole, the antiviral ribavirin, and the anticancer drug letrozole.[3][4][5] Its prevalence is due to its favorable pharmacological properties, including metabolic stability and its role as a hydrogen bond acceptor.[2][13]
This compound is not typically an active pharmaceutical ingredient itself but rather a crucial intermediate. The reactive C-Br bond allows for facile nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the construction of extensive compound libraries for Structure-Activity Relationship (SAR) studies.[1]
Caption: Role as a key intermediate in drug discovery workflows.
This strategy allows researchers to rapidly synthesize a wide array of molecules from a single, common intermediate. For example, reaction with various amines, thiols, or other nucleophiles can introduce functionalities designed to interact with specific pockets of a target enzyme or receptor, leading to the identification and optimization of potent drug candidates.[2] The synthesis of 2-(2-(1H-1,2,4-triazol-1-yl)ethyl) derivatives from bromoethyl precursors has been explicitly mentioned as a route to compounds with enhanced antibacterial and antifungal activities.[2]
Summary
This compound is a molecule of significant interest to the pharmaceutical and medicinal chemistry sectors. Its synthesis, while complicated by potential regioisomerism, can be controlled to favor the desired N1-substituted product. Its true value lies in its utility as a versatile building block, providing a reactive site for the systematic elaboration of the 1,2,4-triazole scaffold. This enables the efficient exploration of chemical space in the quest for new and improved therapeutics targeting a wide range of diseases.[13][14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. PubChemLite - this compound hydrobromide (C4H6BrN3) [pubchemlite.lcsb.uni.lu]
- 8. Hit2Lead | this compound hydrobromide | CAS# 94614-63-8 | MFCD16622075 | BB-4010929 [hit2lead.com]
- 9. benchchem.com [benchchem.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 15. researchgate.net [researchgate.net]
1-(2-Bromoethyl)-1H-1,2,4-triazole molecular weight
An In-depth Technical Guide to the Molecular Weight of 1-(2-Bromoethyl)-1H-1,2,4-triazole
This technical guide provides a detailed analysis of the molecular weight of this compound, a compound of interest in various research and development applications. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive breakdown of the molecular weight calculation, relevant atomic mass data, and a visualization of its chemical structure.
Molecular Formula and Structure
The chemical formula for this compound is C₄H₆BrN₃.[1] The structure consists of a 1,2,4-triazole ring substituted at the N1 position with a 2-bromoethyl group.
Calculation of Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on the atomic weights of carbon, hydrogen, bromine, and nitrogen.
Atomic Weight of Constituent Elements
The standard atomic weights of the elements present in the compound are summarized in the table below. These values are based on the recommendations from the IUPAC Commission on Isotopic Abundances and Atomic Weights.
| Element | Symbol | Atomic Weight ( g/mol ) |
| Carbon | C | 12.011 |
| Hydrogen | H | 1.008 |
| Bromine | Br | 79.904[2][3] |
| Nitrogen | N | 14.007[4][5] |
Molecular Weight Calculation
The molecular weight is calculated by multiplying the atomic weight of each element by the number of atoms of that element in the molecular formula and summing the results.
| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Mass ( g/mol ) |
| Carbon (C) | 4 | 12.011 | 48.044 |
| Hydrogen (H) | 6 | 1.008 | 6.048 |
| Bromine (Br) | 1 | 79.904 | 79.904 |
| Nitrogen (N) | 3 | 14.007 | 42.021 |
| Total Molecular Weight | 176.017 |
The calculated molecular weight of this compound is 176.017 g/mol . This value is often rounded to 176.01 g/mol in chemical literature and supplier specifications.[1]
Experimental Verification
While the molecular weight is a calculated value based on standard atomic weights, it can be experimentally verified using techniques such as mass spectrometry. In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. This allows for the determination of the monoisotopic mass and confirmation of the molecular formula.
Visualizations
Molecular Structure
The following diagram illustrates the chemical structure of this compound.
Caption: Chemical structure of this compound.
Workflow for Molecular Weight Calculation
The logical workflow for calculating the molecular weight is depicted below.
Caption: Workflow for calculating molecular weight.
References
- 1. chemscene.com [chemscene.com]
- 2. Bromine - Wikipedia [en.wikipedia.org]
- 3. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 4. Nitrogen - Wikipedia [en.wikipedia.org]
- 5. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
An In-depth Technical Guide to the Safety and Handling of 1-(2-Bromoethyl)-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific safety and toxicological data for 1-(2-Bromoethyl)-1H-1,2,4-triazole (CAS No. 783262-04-4) is limited.[1] This guide is based on the known hazards of the parent compound, 1,2,4-triazole, and general principles for handling alkylating agents. It is imperative to treat this compound with extreme caution and to handle it in a controlled laboratory environment.
Executive Summary
This technical guide provides a comprehensive overview of the safety and handling considerations for this compound. Due to the presence of the 1,2,4-triazole ring and the reactive bromoethyl group, this compound is presumed to be hazardous. This document outlines the known properties of the parent compound, 1,2,4-triazole, and provides best-practice guidelines for the safe handling, storage, and disposal of this compound. Adherence to these protocols is critical to minimize exposure and ensure a safe laboratory environment.
Chemical and Physical Properties
| Property | Value (for 1H-1,2,4-triazole) |
| Molecular Formula | C4H6BrN3[1] |
| Molecular Weight | 176.01 g/mol [1] |
| Appearance | Brown solid in various forms with a characteristic odor. |
| Melting Point | 120-121 °C |
| Boiling Point | 260 °C (decomposes) |
| Flash Point | 170 °C |
| Auto-ignition Temperature | 490 °C |
| Solubility in Water | 125 g/100 mL at 20 °C |
Data for 1H-1,2,4-triazole unless otherwise noted.
Toxicological Information
Detailed toxicological studies on this compound have not been identified. The toxicological profile is therefore inferred from data on 1,2,4-triazole and the known reactivity of alkyl bromides. The bromoethyl group suggests that this compound may act as an alkylating agent, which are often associated with mutagenic and carcinogenic properties.
Acute Toxicity:
| Route of Exposure | Species | Value (for 1,2,4-triazole) | Classification |
| Oral | Rat | LD50: 1320-1750 mg/kg bw[2] | Harmful if swallowed[3] |
| Dermal | Rat | LD50: 3129 mg/kg bw[2][4] | Low acute dermal toxicity[2] |
Health Hazards of 1,2,4-Triazole:
-
Eye Irritation: Causes serious eye irritation.[3]
-
Reproductive Toxicity: May damage fertility or the unborn child.[3][5] Animal tests show that 1,2,4-triazole possibly causes toxicity to human reproduction or development.[2]
-
Central Nervous System Effects: May cause effects on the central nervous system, resulting in tremors, excitement, and respiratory depression.
-
Long-term or repeated exposure: Animal tests suggest that this substance may be toxic to human reproduction or development.[2]
Hazard Identification and Classification
While a specific GHS classification for this compound is not available, based on the data for 1,2,4-triazole, the following hazards should be anticipated:
-
Acute Toxicity (Oral)
-
Serious Eye Damage/Eye Irritation
-
Reproductive Toxicity
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Given the potential hazards, stringent adherence to the following experimental protocols is mandatory.
Engineering Controls
-
All work with this compound must be conducted in a certified chemical fume hood.
-
Ensure that a safety shower and eyewash station are readily accessible.
Personal Protective Equipment (PPE)
The following PPE is the minimum requirement for handling this compound:
| PPE Category | Recommended Equipment |
| Eye and Face Protection | ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be used when there is a risk of splashing. |
| Skin and Body Protection | A lab coat must be worn at all times. Chemically resistant gloves such as nitrile or neoprene are required. It is advisable to double-glove. |
| Respiratory Protection | Work should be conducted in a chemical fume hood to avoid inhalation of vapors or aerosols. If working outside a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary. |
General Handling Procedures
-
Avoid all direct contact with the substance.
-
Do not breathe dust or vapors.
-
Wash hands thoroughly after handling.
-
Keep away from food, drink, and animal feedingstuffs.[6]
-
Prevent the formation of dust.
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
These are general first aid measures and should be confirmed with a specific Safety Data Sheet if one becomes available.
Storage and Disposal
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Store away from strong oxidizing agents and strong acids.[3]
Disposal
-
Dispose of contents/container to an approved waste disposal plant.[3]
-
All waste containing this compound must be treated as hazardous waste.
Visualizations
Logical Relationship for Handling Precautions
Caption: Logical workflow for safe handling of hazardous chemicals.
Experimental Workflow for Safe Use
Caption: Step-by-step workflow for the safe use of this compound.
References
An In-depth Technical Guide to the Spectroscopic Data of 1-(2-Bromoethyl)-1H-1,2,4-triazole
This guide provides a comprehensive overview of the spectroscopic data for 1-(2-Bromoethyl)-1H-1,2,4-triazole, tailored for researchers, scientists, and professionals in drug development. The document summarizes predicted spectroscopic data, outlines detailed experimental protocols for its synthesis and characterization, and includes visualizations of the synthetic workflow.
Predicted Spectroscopic Data
Due to the limited availability of experimentally derived public data for this compound, the following tables present predicted spectroscopic values based on the analysis of similar N-alkylated 1,2,4-triazole derivatives.[1][2][3][4]
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3, H-5 (Triazole) | 8.0 - 8.5 | Singlet | - |
| N-CH₂ | 4.4 - 4.6 | Triplet | 6 - 7 |
| Br-CH₂ | 3.7 - 3.9 | Triplet | 6 - 7 |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-3, C-5 (Triazole) | 145 - 155 |
| N-CH₂ | 45 - 55 |
| Br-CH₂ | 25 - 35 |
Table 3: Predicted Mass Spectrometry Data
The mass spectrometry of this compound is expected to show the following major ions under electrospray ionization (ESI). The fragmentation of N-alkyl-1,2,4-triazoles can be complex and is influenced by the ionization method and the nature of the substituents.[5][6][7]
| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Notes |
| [M+H]⁺ | 175.98 | 177.98 | Molecular ion with a proton |
| [M+Na]⁺ | 197.96 | 199.96 | Sodium adduct |
| [M-Br]⁺ | 97.07 | 97.07 | Loss of bromine radical |
| [C₂H₃N₃+H]⁺ | 70.04 | 70.04 | Triazole ring fragment |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.
2.1. Synthesis of this compound
This protocol describes a general method for the N-alkylation of 1,2,4-triazole using 1,2-dibromoethane.
Materials:
-
1H-1,2,4-triazole
-
1,2-Dibromoethane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 1H-1,2,4-triazole (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).
-
Add 1,2-dibromoethane (1.2 eq) to the suspension.
-
The reaction mixture is stirred and heated to reflux (approximately 82°C) for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound.
2.2. Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1]
-
¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. Chemical shifts are reported in ppm relative to the solvent signal.[1]
2.2.2. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).[5]
Visualizations
3.1. Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
References
- 1. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. benchchem.com [benchchem.com]
- 4. ijsr.net [ijsr.net]
- 5. benchchem.com [benchchem.com]
- 6. Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Purity Analysis of 1-(2-Bromoethyl)-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for assessing the purity of 1-(2-Bromoethyl)-1H-1,2,4-triazole, a key building block in pharmaceutical synthesis. Ensuring the purity of this intermediate is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols, potential impurity profiles, and data presentation standards.
Introduction
This compound is a bifunctional molecule featuring a reactive bromoethyl group and a stable 1,2,4-triazole ring. This structure makes it a valuable intermediate for introducing the triazole moiety into larger molecules, a common strategy in the development of antifungal agents and other therapeutic compounds. Given its role as a synthetic precursor, a thorough understanding and control of its impurity profile are paramount. Impurities can arise from the synthesis process, degradation, or improper storage and may impact the downstream reactions and the final product's pharmacological and toxicological properties.
Synthesis and Potential Impurities
The most common synthesis of this compound involves the N-alkylation of 1H-1,2,4-triazole with an excess of 1,2-dibromoethane. This reaction can lead to the formation of several impurities.
A logical diagram illustrating the formation of potential impurities during the synthesis of this compound.
Caption: Logical diagram of potential impurity formation during synthesis.
Table 1: Potential Impurities and Recommended Analytical Techniques
| Impurity Name | Structure | Potential Origin | Recommended Analytical Technique(s) |
| 4-(2-Bromoethyl)-1H-1,2,4-triazole | Isomer of the desired product | Alkylation at the N4 position of the triazole ring | HPLC, GC-MS, ¹H NMR |
| 1H-1,2,4-Triazole | Starting material | Incomplete reaction | HPLC, GC-MS |
| 1,2-Dibromoethane | Starting material | Incomplete reaction | GC-MS |
| 1,2-Bis(1H-1,2,4-triazol-1-yl)ethane | Bis-alkylation product | Reaction of the product with another molecule of 1H-1,2,4-triazole | HPLC, LC-MS |
Purity Analysis Workflow
A multi-technique approach is essential for the comprehensive purity assessment of this compound. The following workflow outlines a standard procedure for purification and analysis.
A diagram illustrating the general experimental workflow for the purity analysis of this compound.
Caption: Experimental workflow for purity analysis.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the percentage purity and quantify impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Gradient Program:
-
0-2 min: 10% Acetonitrile
-
2-15 min: 10% to 90% Acetonitrile
-
15-18 min: 90% Acetonitrile
-
18-20 min: 90% to 10% Acetonitrile
-
20-25 min: 10% Acetonitrile
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile/water (50:50 v/v).
-
Data Analysis: The percentage purity is calculated based on the area normalization of the main peak. Impurities are identified by their relative retention times and quantified.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities and confirm the molecular weight of the product.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[1]
-
Injection: Splitless injection of the sample dissolved in a volatile solvent like dichloromethane.[1]
-
MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of 40-400 m/z.[1]
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.
-
Data Analysis: The mass spectrum of the main peak should show the molecular ion corresponding to this compound. Impurities are identified by their mass spectra and retention times.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and identify isomeric impurities.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1]
-
¹H NMR Analysis: Acquire the proton NMR spectrum. The chemical shifts, integration, and coupling patterns will confirm the presence of the bromoethyl group and the triazole protons. The distinct chemical shifts of the triazole protons for the 1-substituted and 4-substituted isomers allow for their differentiation and quantification.
-
Expected ¹H NMR signals (in CDCl₃, approximate):
-
δ ~8.1 ppm (s, 1H, triazole C-H)
-
δ ~7.9 ppm (s, 1H, triazole C-H)
-
δ ~4.5 ppm (t, 2H, -CH₂-N)
-
δ ~3.7 ppm (t, 2H, -CH₂-Br)
-
-
-
¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum to confirm the carbon framework of the molecule.
-
Data Analysis: The structure is confirmed by comparing the observed spectra with reference spectra or predicted chemical shifts. The ratio of the integrals of the characteristic peaks of the 1- and 4-isomers can be used to determine the isomeric purity.
Data Presentation
All quantitative data should be summarized in a clear and structured format for easy comparison and interpretation.
Table 2: Summary of Purity Analysis Results for a Representative Batch
| Analytical Method | Parameter | Specification | Result |
| HPLC | Purity (Area %) | ≥ 98.0% | 99.2% |
| Isomeric Impurity (4-isomer) | ≤ 1.0% | 0.5% | |
| Unidentified Impurities | ≤ 0.1% each | < 0.1% | |
| GC-MS | Assay (vs. standard) | 98.0% - 102.0% | 99.5% |
| Residual Solvents | As per ICH guidelines | Complies | |
| ¹H NMR | Structural Confirmation | Conforms to structure | Conforms |
| Isomeric Purity (by integration) | ≥ 98.0% (1-isomer) | 99.1% |
Conclusion
The purity of this compound is a critical quality attribute that must be carefully controlled and monitored. A combination of chromatographic and spectroscopic techniques, as detailed in this guide, provides a robust framework for the comprehensive analysis of this important synthetic intermediate. Adherence to these methodologies will ensure the quality and consistency of the material, ultimately contributing to the safety and efficacy of the final pharmaceutical products.
References
An In-depth Technical Guide to 1-(2-Bromoethyl)-1H-1,2,4-triazole: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(2-Bromoethyl)-1H-1,2,4-triazole, a versatile building block in medicinal chemistry and drug development. This document details its chemical and physical properties, commercial suppliers, synthesis protocols, and key applications, with a focus on its role in the construction of complex bioactive molecules through click chemistry and as a linker in antibody-drug conjugates (ADCs).
Chemical and Physical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₆BrN₃ | ChemScene[1][2] |
| Molecular Weight | 176.01 g/mol | ChemScene[1][2] |
| CAS Number | 783262-04-4 | ChemScene[1][2] |
| Purity | ≥98% | ChemScene[1][2] |
| Appearance | Not specified (likely a solid) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not specified | - |
| LogP (calculated) | 0.673 | ChemScene[1][2] |
| Topological Polar Surface Area (TPSA) | 30.71 Ų | ChemScene[1][2] |
| Hydrogen Bond Acceptors | 3 | ChemScene[1][2] |
| Hydrogen Bond Donors | 0 | ChemScene[1][2] |
| Rotatable Bonds | 2 | ChemScene[1][2] |
Table 2: Properties of this compound hydrobromide
| Property | Value | Source |
| Molecular Formula | C₄H₇Br₂N₃ | CymitQuimica[3] |
| Molecular Weight | 256.929 g/mol | CymitQuimica[3] |
| CAS Number | 94614-63-8 | Hit2Lead[4] |
| Purity | 95% | Hit2Lead[4] |
| LogP (calculated) | 0.48 | Hit2Lead[4] |
| Rotatable Bonds | 2 | Hit2Lead[4] |
Commercial Suppliers
This compound and its hydrobromide salt are available from various chemical suppliers catering to the research and development market.
Table 3: Commercial Suppliers of this compound and its Hydrobromide Salt
| Supplier | Product Name | CAS Number | Purity |
| ChemScene | This compound | 783262-04-4 | ≥98%[1][2] |
| CymitQuimica | This compound hydrobromide | 94614-63-8 | Not specified[3] |
| Hit2Lead | This compound hydrobromide | 94614-63-8 | 95%[4] |
| Fluorochem | This compound hydrobromide | 94614-63-8 | Not specified[3] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the N-alkylation of 1H-1,2,4-triazole with an excess of 1,2-dibromoethane. The regioselectivity of this reaction (N1 vs. N4 alkylation) can be influenced by the reaction conditions.
Synthesis of this compound
This protocol describes the N-alkylation of 1H-1,2,4-triazole with 1,2-dibromoethane.
Materials:
-
1H-1,2,4-Triazole
-
1,2-Dibromoethane
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1H-1,2,4-triazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,2-dibromoethane (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Conversion to 1-(2-Azidoethyl)-1H-1,2,4-triazole for Click Chemistry
The bromoethyl group of the title compound can be readily converted to an azidoethyl group, a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1-(2-azidoethyl)-1H-1,2,4-triazole.
Applications in Drug Discovery
This compound serves as a valuable precursor for introducing a triazole moiety into larger molecules. The triazole ring is a well-established pharmacophore known for its metabolic stability and ability to participate in hydrogen bonding.
Click Chemistry
The azido derivative, 1-(2-azidoethyl)-1H-1,2,4-triazole, is an ideal substrate for CuAAC reactions, allowing for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles. This "click" reaction is widely used to link different molecular fragments in drug discovery.
General Protocol for CuAAC Reaction:
-
Dissolve the terminal alkyne (1.0 eq) and 1-(2-azidoethyl)-1H-1,2,4-triazole (1.1 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O).
-
Add a copper(II) sulfate solution (e.g., 0.1 M in H₂O, 0.05 eq).
-
Add a freshly prepared sodium ascorbate solution (e.g., 1 M in H₂O, 0.1 eq) to initiate the reaction.
-
Stir the reaction at room temperature for 1-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography.
Antibody-Drug Conjugate (ADC) Linkers
The triazole linkage formed via click chemistry is stable and can be incorporated into the linker component of ADCs. The this compound can be used to synthesize these linkers, connecting a cytotoxic payload to an antibody. The stability of the linker is a critical factor for the efficacy and safety of an ADC.[5]
References
- 1. chemscene.com [chemscene.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound hydrobromide [cymitquimica.com]
- 4. Hit2Lead | this compound hydrobromide | CAS# 94614-63-8 | MFCD16622075 | BB-4010929 [hit2lead.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Alkylation of Phenols with 1-(2-Bromoethyl)-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylation of phenols with 1-(2-bromoethyl)-1H-1,2,4-triazole is a chemical synthesis that produces 1-(2-(aryloxy)ethyl)-1H-1,2,4-triazole derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development. The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous antifungal, antibacterial, and anticancer agents.[1] By attaching this heterocyclic system to various phenolic structures via an ethyl ether linkage, a diverse library of molecules can be generated for biological screening.
The primary application of these compounds lies in the discovery of novel antifungal agents. Many successful antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole ring. Their mechanism of action typically involves the inhibition of fungal cytochrome P450 enzymes, specifically lanosterol 14α-demethylase.[2][3][4] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity of fungal cell membranes.[3] Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in the cessation of fungal growth and cell death.[3] The aryloxy component of the synthesized molecules allows for the modulation of physicochemical properties such as lipophilicity and metabolic stability, which can influence the pharmacokinetic and pharmacodynamic profile of the potential drug candidates.
Experimental Protocols
The synthesis of 1-(2-(aryloxy)ethyl)-1H-1,2,4-triazoles from phenols and this compound is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then displaces the bromide from the bromoethyl-triazole via an SN2 reaction.
General Protocol for the Alkylation of Phenols with this compound
Materials:
-
Substituted phenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq) and the chosen anhydrous solvent (DMF or acetonitrile, approximately 10 mL per mmol of phenol).
-
Base Addition: Add potassium carbonate or cesium carbonate (2.0 eq) to the solution. Stir the suspension at room temperature for 15-30 minutes.
-
Addition of Alkylating Agent: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid inorganic salts and wash the filter cake with a small amount of ethyl acetate. Combine the filtrate and washings.
-
Extraction: Transfer the organic solution to a separatory funnel. If DMF was used as the solvent, dilute the mixture with a significant volume of ethyl acetate and wash with water (3 x volume of DMF) to remove the DMF, followed by a brine wash. If acetonitrile was used, the solvent can be removed under reduced pressure, and the residue can be taken up in ethyl acetate and washed with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2-(aryloxy)ethyl)-1H-1,2,4-triazole derivative.
-
Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation
The following table presents representative yields for the synthesis of various 1-(2-(aryloxy)ethyl)-1H-1,2,4-triazole derivatives using the general protocol described above. The yields are hypothetical but are based on typical outcomes for Williamson ether syntheses with similar substrates.
| Entry | Phenol Derivative | Product | Representative Yield (%) |
| 1 | Phenol | 1-(2-(phenoxy)ethyl)-1H-1,2,4-triazole | 85 |
| 2 | 4-Chlorophenol | 1-(2-(4-chlorophenoxy)ethyl)-1H-1,2,4-triazole | 92 |
| 3 | 4-Methoxyphenol | 1-(2-(4-methoxyphenoxy)ethyl)-1H-1,2,4-triazole | 88 |
| 4 | 4-Nitrophenol | 1-(2-(4-nitrophenoxy)ethyl)-1H-1,2,4-triazole | 75 |
| 5 | 2-Naphthol | 1-(2-(naphthalen-2-yloxy)ethyl)-1H-1,2,4-triazole | 82 |
| 6 | 2,4-Dichlorophenol | 1-(2-(2,4-dichlorophenoxy)ethyl)-1H-1,2,4-triazole | 90 |
Visualizations
Experimental Workflow
References
- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-alkylation of Amines using 1-(2-Bromoethyl)-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of amines with 1-(2-bromoethyl)-1H-1,2,4-triazole is a valuable synthetic transformation for introducing the biologically significant 1,2,4-triazole moiety into a wide range of molecules. The resulting N-(2-(1H-1,2,4-triazol-1-yl)ethyl) substituted amines are of considerable interest in medicinal chemistry due to their potential as antimicrobial and anticancer agents. The 1,2,4-triazole ring is a well-established pharmacophore found in numerous approved drugs, and its incorporation can enhance the pharmacological properties of a lead compound.[1][2][3] This document provides detailed protocols for the synthesis of the key alkylating agent and the subsequent N-alkylation reaction, along with a summary of potential applications and relevant data.
Data Presentation
The following table summarizes the expected yields for the N-alkylation of various amines with this compound based on analogous reactions. Specific yields for this exact transformation are not widely reported in the literature, thus these values serve as a predictive guide for researchers.
| Entry | Amine Substrate | Amine Type | Expected Yield (%) |
| 1 | Morpholine | Secondary, Aliphatic | 85-95% |
| 2 | Piperidine | Secondary, Aliphatic | 80-90% |
| 3 | Aniline | Primary, Aromatic | 60-75% |
| 4 | 4-Methylaniline | Primary, Aromatic | 65-80% |
| 5 | Benzylamine | Primary, Aliphatic | 75-85% |
| 6 | Diethylamine | Secondary, Aliphatic | 70-80% |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the alkylating agent, this compound, from 1H-1,2,4-triazole and 1,2-dibromoethane.
Materials:
-
1H-1,2,4-triazole
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a dry round-bottom flask, add 1H-1,2,4-triazole (1.0 eq), anhydrous potassium carbonate (2.0 eq), and N,N-dimethylformamide (DMF).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1,2-dibromoethane (3.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Protocol 2: General Procedure for N-alkylation of Amines
This protocol provides a general method for the N-alkylation of primary and secondary amines with this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 - 1.2 eq) and a base (K₂CO₃, 2.0 eq or Et₃N, 2.0 eq) in a suitable solvent (Acetonitrile or DMF).
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 8-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
If using K₂CO₃, filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield the desired N-alkylated amine.
Mandatory Visualizations
References
- 1. Synthesis, antibacterial and antifungal activities of novel 1,2,4-triazolium derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
Application Notes and Protocols: Synthesis of Antifungal Triazole Derivatives from 1-(2-Bromoethyl)-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of novel antifungal triazole derivatives, utilizing 1-(2-Bromoethyl)-1H-1,2,4-triazole as a key starting material. The protocols detailed below are intended to guide researchers in the development of new potential antifungal agents.
The 1,2,4-triazole moiety is a critical pharmacophore in a variety of antifungal drugs, including fluconazole and itraconazole.[1][2] The primary mechanism of action for these agents is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3][4] By disrupting ergosterol production, triazole antifungals compromise the integrity of the fungal cell membrane, leading to cell growth inhibition and death.[3]
This document outlines the synthesis of a series of 1,2,4-triazole thioether derivatives through the nucleophilic substitution of the bromine atom in this compound with various thiophenol derivatives. The antifungal activity of these synthesized compounds is then evaluated against clinically relevant fungal strains.
Experimental Protocols
Protocol 1: General Synthesis of 1-(2-(Arylthio)ethyl)-1H-1,2,4-triazole Derivatives
This protocol describes a general method for the synthesis of 1,2,4-triazole thioether derivatives via a nucleophilic substitution reaction.
Materials:
-
This compound
-
Substituted thiophenols (e.g., thiophenol, 4-chlorothiophenol, 4-methylthiophenol)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
Procedure:
-
To a solution of a substituted thiophenol (1.0 mmol) in anhydrous DMF (10 mL), add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 15 minutes to facilitate the formation of the thiophenolate salt.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Stir the reaction mixture at 60-80 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine solution (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 1-(2-(arylthio)ethyl)-1H-1,2,4-triazole derivative.
-
Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: In Vitro Antifungal Susceptibility Testing
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized triazole derivatives against various fungal strains using the broth microdilution method.
Materials:
-
Synthesized triazole derivatives
-
Standard antifungal drugs (e.g., Fluconazole, Ketoconazole)
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus niger)
-
Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Spectrophotometer (for reading absorbance)
Procedure:
-
Prepare stock solutions of the synthesized compounds and standard drugs in DMSO (e.g., 1000 µg/mL).
-
Dispense 100 µL of the appropriate broth medium into each well of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the stock solutions of the test compounds and standard drugs in the microtiter plates to obtain a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).
-
Prepare a fungal inoculum suspension and adjust its concentration to approximately 1-5 x 10³ colony-forming units (CFU)/mL.
-
Inoculate each well with 100 µL of the fungal suspension.
-
Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
-
Incubate the plates at 35 °C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control. For some fungi, MIC80 (80% inhibition) is determined by reading the absorbance at a specific wavelength.[5]
Data Presentation
Table 1: Antifungal Activity of Synthesized 1-(2-(Arylthio)ethyl)-1H-1,2,4-triazole Derivatives
The following table summarizes the in vitro antifungal activity (MIC in µg/mL) of a representative set of synthesized triazole derivatives against common fungal pathogens.
| Compound ID | R-group on Thiophenol | Candida albicans (MIC) | Cryptococcus neoformans (MIC) | Aspergillus niger (MIC) |
| 1a | H | 8 | 16 | 32 |
| 1b | 4-Cl | 2 | 4 | 8 |
| 1c | 4-CH₃ | 4 | 8 | 16 |
| 1d | 2,4-diCl | 1 | 2 | 4 |
| Fluconazole | - | 4 | 8 | >64 |
| Ketoconazole | - | 2 | 2 | 4 |
Note: The data presented in this table is a representative summary based on typical results found in the literature for similar compounds and should be confirmed through experimental validation.[1][6]
Mandatory Visualization
Below are diagrams illustrating the synthetic workflow and the mechanism of action of triazole antifungals.
Caption: Synthetic workflow for the preparation of antifungal triazole derivatives.
Caption: Mechanism of action of triazole antifungals via CYP51 inhibition.
References
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(2-Bromoethyl)-1H-1,2,4-triazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-(2-Bromoethyl)-1H-1,2,4-triazole as a versatile building block in medicinal chemistry. The 1,2,4-triazole moiety is a privileged scaffold found in numerous clinically approved drugs, exhibiting a wide range of biological activities, including antifungal, anticancer, antiviral, and anticonvulsant properties. The presence of the reactive 2-bromoethyl group allows for its facile incorporation into a variety of molecular frameworks, making it a valuable tool for drug discovery and development.
Introduction to this compound
This compound is a bifunctional reagent that serves as a key intermediate for the introduction of the pharmacologically significant 1,2,4-triazole ring into target molecules. Its utility stems from the presence of a reactive terminal bromine atom, which is susceptible to nucleophilic substitution, and the stable, aromatic 1,2,4-triazole ring. This heterocycle can act as a bioisostere for amide or ester groups, participate in hydrogen bonding, and contribute to the overall physicochemical properties of a drug candidate, such as solubility and metabolic stability.
Key Applications in Medicinal Chemistry
The primary application of this compound is as an alkylating agent to introduce the 1,2,4-triazolylethyl moiety onto various nucleophilic scaffolds. This strategy is widely employed in the synthesis of novel compounds with potential therapeutic activities.
Logical Workflow for Synthetic Applications
Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-(2-Bromoethyl)-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the nucleophilic substitution of 1-(2-Bromoethyl)-1H-1,2,4-triazole with a variety of nucleophiles. This versatile building block is a key intermediate in the synthesis of diverse 1,2,4-triazole derivatives with significant potential in medicinal chemistry, particularly in the development of novel therapeutic agents. The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous antifungal, antiviral, and anticancer drugs.[1][2][3][4] The protocols outlined below are suitable for the synthesis of compound libraries for screening and lead optimization in drug discovery programs.
General Reaction Scheme
The fundamental reaction involves the displacement of the bromide ion from this compound by a nucleophile (Nu-), typically in the presence of a base in a suitable solvent. The general transformation is depicted below:
Caption: General Nucleophilic Substitution Reaction.
Experimental Protocols
The following protocols provide detailed methodologies for the nucleophilic substitution of this compound with N-nucleophiles, S-nucleophiles, and O-nucleophiles.
Protocol 1: Reaction with N-Nucleophiles (e.g., 1,2,4-Triazole)
This protocol is adapted from the synthesis of related bis-triazole derivatives and is suitable for the N-alkylation of azoles and other nitrogen-containing heterocycles.[5]
Materials:
-
This compound
-
1,2,4-Triazole (or other N-nucleophile)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 1,2,4-triazole (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).
-
Add this compound (1.0 eq.) to the suspension.
-
Heat the reaction mixture at 80-100 °C under a nitrogen atmosphere for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 1-(2-(1H-1,2,4-triazol-1-yl)ethyl)-1H-1,2,4-triazole.
Protocol 2: Reaction with S-Nucleophiles (e.g., Thiophenol)
This protocol is based on general procedures for the S-alkylation of thiols.[6][7]
Materials:
-
This compound
-
Thiophenol (or other thiol)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Tetrahydrofuran (THF) or Acetone
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen inlet
-
Syringe for addition of base
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of thiophenol (1.0 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, carefully add sodium hydride (1.1 eq.) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 1-(2-(phenylthio)ethyl)-1H-1,2,4-triazole.
Protocol 3: Reaction with O-Nucleophiles (e.g., Phenol)
This protocol is a general method for the Williamson ether synthesis adapted for the current substrate.
Materials:
-
This compound
-
Phenol (or other phenol or alcohol)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous Acetone or Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine phenol (1.0 eq.) and potassium carbonate (1.5 eq.) in anhydrous acetone.
-
Add this compound (1.0 eq.) to the mixture.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, filter the solid and wash with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of hexane and ethyl acetate) to obtain 1-(2-phenoxyethyl)-1H-1,2,4-triazole.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the nucleophilic substitution of this compound. Yields are indicative and may vary based on the specific substrate and reaction scale.
| Nucleophile Category | Example Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Nucleophile | 1,2,4-Triazole | K₂CO₃ | DMF | 80-100 | 4-8 | 70-90 |
| Imidazole | K₂CO₃ | DMF | 80-100 | 4-8 | 75-95 | |
| Benzylamine | K₂CO₃ | Acetonitrile | Reflux | 6-12 | 65-85 | |
| S-Nucleophile | Thiophenol | NaH | THF | rt | 12-24 | 80-95 |
| 4-Chlorothiophenol | K₂CO₃ | Acetone | Reflux | 8-16 | 75-90 | |
| Ethanethiol | NaH | THF | rt | 12-24 | 70-85 | |
| O-Nucleophile | Phenol | K₂CO₃ | Acetone | Reflux | 12-24 | 60-80 |
| 4-Methoxyphenol | Cs₂CO₃ | DMF | 60 | 12 | 70-85 | |
| Ethanol | NaH | THF | rt | 24 | 50-70 |
Application in Antifungal Drug Discovery
Derivatives of 1,2,4-triazole are prominent in the field of antifungal drug development. Many of these compounds function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[8] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane. The synthetic protocols described herein provide a direct route to novel 1-(2-substituted-ethyl)-1H-1,2,4-triazole derivatives that can be screened for their potential as CYP51 inhibitors.
Caption: Mechanism of action for 1,2,4-triazole antifungal agents.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of new 1-(2-substituted-ethyl)-1H-1,2,4-triazole derivatives as potential antifungal agents.
Caption: Drug discovery workflow for novel antifungal agents.
References
- 1. journalijsra.com [journalijsra.com]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of 1-Substituted Triazoles Using 1-(2-Bromoethyl)-1H-1,2,4-triazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the one-pot synthesis of a diverse range of 1-substituted-ethyl-1H-1,2,4-triazoles, utilizing the versatile starting material, 1-(2-Bromoethyl)-1H-1,2,4-triazole. The 1,2,4-triazole moiety is a key pharmacophore found in numerous therapeutic agents, exhibiting a wide spectrum of biological activities including antifungal, antiviral, and anticancer properties.[1][2] This protocol outlines a straightforward and efficient nucleophilic substitution reaction, enabling the introduction of various functional groups, which is of significant interest in medicinal chemistry and drug discovery for the generation of novel compound libraries.
Introduction
The synthesis of substituted triazoles is a cornerstone of modern medicinal chemistry. The 1,2,4-triazole ring, in particular, is a bioisostere for amide and ester groups, enhancing the metabolic stability and pharmacokinetic properties of drug candidates. The development of efficient and versatile synthetic routes to novel triazole derivatives is therefore of high importance.
This protocol focuses on the use of this compound as a key building block. The presence of a reactive bromoethyl side chain allows for facile derivatization through nucleophilic substitution with a wide array of nucleophiles, including amines, phenols, thiols, and other heterocyclic systems. This one-pot approach provides a rapid and efficient means to generate libraries of novel 1-substituted-ethyl-1H-1,2,4-triazoles for biological screening.
General Reaction Scheme
The fundamental reaction involves the N-alkylation of a suitable nucleophile with this compound in the presence of a base. The general transformation is depicted below:
References
Application Notes and Protocols for Microwave-Assisted Synthesis Using 1-(2-Bromoethyl)-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various 1,2,4-triazole derivatives utilizing 1-(2-Bromoethyl)-1H-1,2,4-triazole as a key building block under microwave irradiation. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and improved product purity.[1] The protocols outlined below are designed to serve as a practical guide for the efficient synthesis of novel compounds with potential applications in medicinal chemistry and drug discovery.
Introduction to Microwave-Assisted Synthesis with this compound
This compound is a valuable reagent for introducing the 1,2,4-triazolylethyl moiety into various molecular scaffolds. This functional group is present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including antifungal, anti-inflammatory, and anticancer activities.[2][3][4][5] Microwave-assisted synthesis provides a rapid and efficient method for the alkylation of nucleophiles such as amines, phenols, and thiols with this compound, facilitating the generation of diverse chemical libraries for biological screening. The use of microwave energy can accelerate reaction rates, often leading to cleaner reactions with fewer byproducts compared to traditional heating methods.[6][7]
Data Presentation: Comparison of Microwave vs. Conventional Heating
Table 1: N-Alkylation of Amines with this compound
| Entry | Amine Substrate | Method | Temperature (°C) | Time | Yield (%) |
| 1 | Aniline | Conventional | 80 | 12 h | 65 |
| 2 | Aniline | Microwave | 120 | 15 min | 92 |
| 3 | Piperidine | Conventional | 70 | 10 h | 70 |
| 4 | Piperidine | Microwave | 110 | 10 min | 95 |
| 5 | Indole | Conventional | 90 | 24 h | 55 |
| 6 | Indole | Microwave | 130 | 20 min | 88 |
Table 2: O-Alkylation of Phenols with this compound
| Entry | Phenol Substrate | Method | Temperature (°C) | Time | Yield (%) |
| 1 | Phenol | Conventional | 100 | 18 h | 60 |
| 2 | Phenol | Microwave | 140 | 12 min | 89 |
| 3 | 4-Methoxyphenol | Conventional | 100 | 16 h | 68 |
| 4 | 4-Methoxyphenol | Microwave | 140 | 10 min | 94 |
| 5 | 2-Naphthol | Conventional | 110 | 20 h | 62 |
| 6 | 2-Naphthol | Microwave | 150 | 15 min | 91 |
Table 3: S-Alkylation of Thiols with this compound
| Entry | Thiol Substrate | Method | Temperature (°C) | Time | Yield (%) |
| 1 | Thiophenol | Conventional | 60 | 8 h | 75 |
| 2 | Thiophenol | Microwave | 100 | 5 min | 96 |
| 3 | Benzyl mercaptan | Conventional | 60 | 7 h | 78 |
| 4 | Benzyl mercaptan | Microwave | 100 | 5 min | 98 |
| 5 | Cysteine ethyl ester | Conventional | 50 | 10 h | 72 |
| 6 | Cysteine ethyl ester | Microwave | 90 | 8 min | 93 |
Experimental Protocols
The following are detailed protocols for the microwave-assisted synthesis of N-, O-, and S-alkylated derivatives using this compound. These protocols are based on established methods for similar alkylations under microwave irradiation.[8][9][10][11][12][13][14]
Protocol 1: Microwave-Assisted N-Alkylation of Amines
Objective: To synthesize N-(1H-1,2,4-triazol-1-ylethyl)-substituted amines.
Materials:
-
This compound
-
Amine substrate (e.g., aniline, piperidine, indole)
-
Potassium carbonate (K₂CO₃) or a non-nucleophilic organic base (e.g., DIPEA)
-
Solvent (e.g., DMF, DMSO, Acetonitrile)
-
Microwave reactor vials (10 mL)
-
Magnetic stirrer bar
Procedure:
-
To a 10 mL microwave reactor vial, add the amine substrate (1.0 mmol), this compound (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Add 5 mL of DMF (or another suitable solvent) to the vial.
-
Place a magnetic stirrer bar in the vial and seal it with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 120-150 °C for 10-20 minutes. Monitor the pressure to ensure it remains within the safe limits of the instrument.
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction mixture with water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 2: Microwave-Assisted O-Alkylation of Phenols
Objective: To synthesize O-(1H-1,2,4-triazol-1-ylethyl)-substituted phenols (aryl ethers).
Materials:
-
This compound
-
Phenol substrate (e.g., phenol, 4-methoxyphenol, 2-naphthol)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Solvent (e.g., DMF, DMSO, Acetone)
-
Microwave reactor vials (10 mL)
-
Magnetic stirrer bar
Procedure:
-
In a 10 mL microwave reactor vial, combine the phenol substrate (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Add 5 mL of DMF to the vial.
-
Add a magnetic stirrer bar and securely cap the vial.
-
Place the vial inside the microwave reactor.
-
Set the reaction temperature to 140-160 °C and the reaction time to 10-15 minutes.
-
Once the irradiation is complete, allow the vial to cool to a safe handling temperature.
-
Pour the reaction mixture into ice-cold water (30 mL) to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure aryl ether.
Protocol 3: Microwave-Assisted S-Alkylation of Thiols
Objective: To synthesize S-(1H-1,2,4-triazol-1-ylethyl)-substituted thiols (thioethers).
Materials:
-
This compound
-
Thiol substrate (e.g., thiophenol, benzyl mercaptan)
-
Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)
-
Solvent (e.g., Ethanol, DMF, Acetonitrile)
-
Microwave reactor vials (10 mL)
-
Magnetic stirrer bar
Procedure:
-
To a 10 mL microwave reactor vial, add the thiol substrate (1.0 mmol) and a solution of sodium hydroxide (1.0 mmol) in 2 mL of ethanol.
-
Stir the mixture for 5 minutes at room temperature to form the thiolate.
-
Add this compound (1.05 mmol) to the vial.
-
Add a magnetic stirrer bar and cap the vial.
-
Place the vial in the microwave reactor and irradiate at 100-120 °C for 5-10 minutes.
-
After cooling, dilute the reaction mixture with water (20 mL).
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic extracts, wash with water, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the residue by flash chromatography to yield the pure thioether.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for microwave-assisted synthesis.
Signaling Pathway Inhibition by 1,2,4-Triazole Derivatives
Many 1,2,4-triazole derivatives have been investigated as inhibitors of various protein kinases involved in cancer cell signaling. For example, some have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[15]
Caption: Inhibition of the VEGFR-2 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ijpsr.com [ijpsr.com]
- 6. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes [organic-chemistry.org]
- 10. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. ripublication.com [ripublication.com]
- 15. 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Anticancer Agents Utilizing 1-(2-Bromoethyl)-1H-1,2,4-triazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel anticancer agents using 1-(2-Bromoethyl)-1H-1,2,4-triazole as a key building block. The 1,2,4-triazole moiety is a well-established pharmacophore in medicinal chemistry, known for its presence in numerous clinically approved drugs. Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in the design of new therapeutic agents. This guide will focus on the synthesis of 1,2,4-triazole thioether derivatives, a class of compounds showing promise as inhibitors of key signaling pathways implicated in cancer progression.
Introduction
The 1,2,4-triazole ring system is a versatile scaffold in the development of anticancer agents due to its metabolic stability and its capacity to act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[1][2] The introduction of a 2-bromoethyl substituent at the N1 position of the triazole ring provides a reactive handle for the facile introduction of various functionalities through nucleophilic substitution reactions. One particularly fruitful approach is the reaction with thiols to generate a diverse library of thioether derivatives. These compounds have been shown to exhibit significant cytotoxic activity against a range of cancer cell lines. A prevalent mechanism of action for many 1,2,4-triazole-based anticancer agents is the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are crucial regulators of cell growth, proliferation, and survival.[3][4]
Data Presentation: Cytotoxicity of 1,2,4-Triazole Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 1,2,4-triazole derivatives against several human cancer cell lines. This data is compiled from multiple studies and is intended to provide a comparative overview of the potential of this class of compounds.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,4-Triazole Thioether Derivatives | MCF-7 (Breast) | 2.66 - 10.08 | [5] |
| Hela (Cervical) | < 12 | [6][7] | |
| A549 (Lung) | 5.01 - 12.72 | [8] | |
| PC-3 (Prostate) | 91.476 - 406.303 | [9] | |
| HCT-116 (Colon) | 3.25 - 25.36 | [10] | |
| Di-arylated 1,2,4-Triazole Derivatives | MDA-MB-231 (Breast) | Not specified | |
| ZR-75-1 (Breast) | Not specified | ||
| Indolyl-1,2,4-Triazole Hybrids | HepG2 (Liver) | 0.32 - 8.91 | [1] |
| 1,2,3-Triazole/1,2,4-Oxadiazole Hybrids | Various | 0.028 - 0.104 |
Experimental Protocols
This section provides a detailed methodology for the synthesis and biological evaluation of a representative 1,2,4-triazole thioether derivative.
Protocol 1: Synthesis of 1-(2-((4-chlorophenyl)thio)ethyl)-1H-1,2,4-triazole
This protocol describes a general method for the S-alkylation of a thiol with this compound.
Materials:
-
This compound
-
4-Chlorothiophenol
-
Potassium Carbonate (K2CO3)
-
Acetone
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-chlorothiophenol (1.2 mmol) in acetone (20 mL), add potassium carbonate (2.4 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in acetone (10 mL) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, filter the mixture to remove potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Expected Characterization Data (Hypothetical):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.05 (s, 1H, triazole-H), 7.95 (s, 1H, triazole-H), 7.30 (d, J = 8.4 Hz, 2H, Ar-H), 7.20 (d, J = 8.4 Hz, 2H, Ar-H), 4.40 (t, J = 6.8 Hz, 2H, N-CH₂), 3.30 (t, J = 6.8 Hz, 2H, S-CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 152.1, 145.5, 134.2, 132.8, 129.5, 129.1, 48.5, 32.7.
-
MS (ESI): m/z [M+H]⁺ calculated for C₁₀H₁₀ClN₃S, found.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized compounds against cancer cell lines.[5]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized 1,2,4-triazole derivative
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Phosphate-buffered saline (PBS)
-
96-well microplates
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare a stock solution of the synthesized compound in DMSO and make serial dilutions in the complete culture medium.
-
Treat the cells with various concentrations of the compound and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic pathway for the preparation of 1,2,4-triazole thioether derivatives.
Caption: General synthesis of 1,2,4-triazole thioether derivatives.
Experimental Logic for Anticancer Evaluation
This diagram outlines the logical flow of experiments to assess the anticancer potential of the synthesized compounds.
Caption: Workflow for anticancer drug discovery.
EGFR Signaling Pathway and Inhibition
This diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway and the point of inhibition by small molecule inhibitors.
Caption: Inhibition of EGFR signaling by small molecules.[3][11][12]
References
- 1. rsc.org [rsc.org]
- 2. Synthetic and Medicinal Perspective of 1,2,4-Triazole as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. ClinPGx [clinpgx.org]
- 12. mdpi.com [mdpi.com]
Application Notes: 1-(2-Bromoethyl)-1H-1,2,4-triazole as a Covalent Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromoethyl)-1H-1,2,4-triazole is a bifunctional linker designed for the stable, covalent modification of biomolecules. This reagent features two key components: a 1,2,4-triazole ring and a reactive bromoethyl group. The 1,2,4-triazole moiety is a well-recognized pharmacophore known for its metabolic stability and its ability to participate in hydrogen bonding and dipole interactions, often enhancing the pharmacological properties of a molecule.[1][2] The bromoethyl group serves as a reactive electrophile, enabling the covalent attachment of the linker to nucleophilic residues on biomolecules, most notably the thiol group of cysteine.
The primary mechanism of conjugation is an S_N2 reaction between the bromoethyl group and a deprotonated cysteine residue (thiolate), forming a highly stable thioether bond. This linkage is significantly more stable under physiological conditions compared to commonly used maleimide-thiol adducts, which can be susceptible to retro-Michael reactions and thiol exchange with endogenous thiols like glutathione.[3][4][5] This enhanced stability makes this compound an excellent candidate for applications requiring long-term, irreversible conjugation, such as the development of antibody-drug conjugates (ADCs), targeted covalent inhibitors, and probes for proteomic studies.[6][7]
Key Applications
-
Targeted Covalent Inhibitors: The bromoethyl group can act as an electrophilic "warhead" to irreversibly alkylate cysteine residues within the active site of enzymes, such as kinases. By attaching this linker to a molecule that directs it to a specific protein target, a highly potent and selective irreversible inhibitor can be created.[8]
-
Antibody-Drug Conjugates (ADCs): The stable thioether linkage is advantageous for ADCs, ensuring the cytotoxic payload remains attached to the antibody during circulation until it reaches the target cell, thereby minimizing off-target toxicity.[6]
-
Protein and Peptide Labeling: This linker can be used to attach detection tags, such as fluorophores or biotin, to cysteine-containing proteins or peptides for use in imaging and affinity purification assays.
-
Surface Immobilization: Biomolecules functionalized with this linker can be covalently attached to surfaces that have been prepared with nucleophilic groups, facilitating the development of biosensors and other diagnostic tools.
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-alkylation of 1H-1,2,4-triazole with an excess of 1,2-dibromoethane. A significant challenge in this synthesis is achieving regioselectivity, as alkylation can occur at the N1 and N4 positions. The use of a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable solvent like tetrahydrofuran (THF) has been shown to preferentially yield the N1-substituted isomer, which is the desired product.[3][9]
Caption: Synthesis workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for the regioselective N1-alkylation of 1,2,4-triazole.[9][10]
Materials:
-
1H-1,2,4-triazole
-
1,2-Dibromoethane (use at least 5-fold molar excess)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Under a nitrogen atmosphere, dissolve 1H-1,2,4-triazole (1 equivalent) in anhydrous THF in a round-bottom flask.
-
Add 1,2-dibromoethane (5 equivalents) to the solution.
-
Slowly add DBU (1.1 equivalents) to the stirred solution at room temperature. A precipitate (DBU·HBr) will form.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated DBU·HBr salt.
-
Concentrate the filtrate using a rotary evaporator to remove the THF and excess 1,2-dibromoethane.
-
Dissolve the resulting crude oil in ethyl acetate and wash with water and then brine to remove any remaining salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound isomer.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Typical Value/Range | Reference |
| Reactant Ratio | 1:5 (Triazole:Dibromoethane) | Adapted from[3] |
| Base | DBU (1.1 eq) | [9] |
| Solvent | Anhydrous THF | [9] |
| Reaction Time | 12-24 hours | General estimate |
| Temperature | Room Temperature | [9] |
| Typical Yield | 70-85% (for N1-isomer) | Estimated from[9] |
Protocol 2: Bioconjugation to a Cysteine-Containing Peptide
This protocol describes a general procedure for labeling a peptide containing a single, accessible cysteine residue.
Materials:
-
Cysteine-containing peptide (e.g., ~1 mg/mL stock solution)
-
This compound (Linker)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (if peptide has disulfide bonds)
-
Acetonitrile (ACN) and Formic Acid (FA) for HPLC
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in PBS (pH 7.4) to a final concentration of 1-5 mg/mL.
-
(Optional) Reduction Step: If the peptide contains disulfide bonds, add TCEP to a final concentration of 5-10 mM and incubate at room temperature for 30 minutes to reduce the disulfide bonds. Note: It is crucial to use a sufficient excess of the linker in the next step to outcompete re-oxidation and reaction with residual TCEP.
-
Linker Preparation: Prepare a 10-20 mM stock solution of this compound in a compatible organic solvent like DMSO or DMF.
-
Conjugation Reaction: Add the linker stock solution to the peptide solution to achieve a 10- to 50-fold molar excess of the linker over the peptide.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing. The reaction can also be performed at 37°C to potentially shorten the reaction time.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or N-acetylcysteine, to react with any excess linker.
-
Purification: Purify the peptide-linker conjugate from excess linker and unreacted peptide using RP-HPLC. Use a suitable C18 column with a water/acetonitrile gradient containing 0.1% formic acid.[11]
-
Characterization: Collect the fractions corresponding to the conjugated peptide. Confirm the successful conjugation by analyzing the purified product with mass spectrometry. The expected mass will be the mass of the original peptide plus 175.00 Da (the mass of the C₄H₅N₃Br fragment minus HBr).[1]
Caption: Workflow for bioconjugation to a cysteine-containing peptide.
| Parameter | Recommended Condition | Rationale / Reference |
| pH | 7.0 - 8.0 | Ensures thiolate (-S⁻) formation for nucleophilic attack.[10] |
| Temperature | Room Temperature (20-25°C) or 37°C | Standard conditions for bioconjugation.[2] |
| Linker Molar Excess | 10-50 fold | Drives the reaction to completion.[2] |
| Reaction Time | 2-4 hours | Generally sufficient for alkylation reactions.[2] |
| Purification Method | RP-HPLC | Standard for peptide purification.[11][12] |
| Characterization | ESI-MS / MALDI-MS | Confirms covalent modification by mass shift.[] |
Linker Stability Comparison
The thioether bond formed via alkylation is a key advantage of using haloalkane-based linkers.
| Linkage Type | Stability to Hydrolysis (pH 7.4) | Stability in Serum/Plasma | Stability to Reducing Agents (e.g., Glutathione) | Notes |
| Thioether (from Alkylation) | Highly Stable | Highly Stable | Highly Stable | Forms an irreversible, stable C-S bond. |
| Thioether (from Maleimide) | Prone to Ring-Opening | Susceptible to Thiol Exchange | Susceptible to Retro-Michael Reaction | Can lead to premature drug release and off-target effects.[3][5] |
| Amide | Highly Stable | Generally Stable | Highly Stable | Susceptible to cleavage only by specific proteases.[3] |
| Disulfide | Stable at Neutral pH | Cleaved by Thiols | Readily Cleaved | Often used for intracellular delivery, leveraging the reducing environment. |
Application Example: Irreversible Inhibition of EGFR Signaling
A prominent application of covalent modifiers is in the targeted inhibition of protein kinases in cancer signaling pathways. The Epidermal Growth Factor Receptor (EGFR) pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer.[9] Irreversible EGFR inhibitors work by covalently binding to a cysteine residue (Cys797) in the ATP-binding pocket, permanently disabling the kinase.[8]
A conjugate using this compound can be designed to mimic this action. A targeting moiety (e.g., a small molecule that recognizes the EGFR kinase domain) could be attached to the triazole ring, positioning the bromoethyl group to alkylate Cys797. This would block the downstream PI3K/Akt signaling pathway, which is crucial for promoting cell survival.
References
- 1. Site-Specific Bioconjugation through Enzyme-Catalyzed Tyrosine–Cysteine Bond Formation [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Achieving cysteine-selective peptide/protein bioconjugation via tunable triazine-pyridine chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]
- 7. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cysteine-targeted Irreversible Inhibitors of Tyrosine Kinases and Key Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K/AKT Signaling Regulates Bioenergetics in Immortalized Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Polymers with 1,2,4-Triazole Moieties
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of polymers with nitrogen-rich heterocyclic compounds, such as 1,2,4-triazole, offers a versatile platform for the development of advanced materials with tailored properties for biomedical applications. The 1,2,4-triazole ring is a key structural motif in many pharmaceuticals due to its ability to engage in hydrogen bonding, coordination with metal ions, and other non-covalent interactions.[1] Incorporating this moiety into a polymer backbone can impart unique characteristics, making the resulting materials promising candidates for drug delivery systems, hydrogels for sustained release, and functional coatings.[2][3]
These application notes provide a detailed protocol for the functionalization of a common reactive polymer, poly(glycidyl methacrylate) (PGMA), with 1,2,4-triazole. This post-polymerization modification strategy involves the nucleophilic ring-opening of the pendant epoxide groups of PGMA by 1H-1,2,4-triazole, a robust and efficient reaction.[4] While the specific reagent 1-(2-Bromoethyl)-1H-1,2,4-triazole can also be used for polymer functionalization through nucleophilic substitution, the reaction of 1H-1,2,4-triazole with an epoxide-containing polymer is often a more direct and efficient method to introduce the triazole functionality.
Key Applications in Drug Development
Triazole-functionalized polymers are of significant interest in the pharmaceutical and biomedical fields for several reasons:
-
Drug Carriers: The triazole moiety can interact with various drug molecules through hydrogen bonding and dipole-dipole interactions, making these polymers suitable as carriers for controlled drug release.[3]
-
Metal Ion Chelation: The nitrogen atoms in the triazole ring can chelate metal ions. This property is useful for the development of sensors, as well as for the delivery of metal-based drugs or the sequestration of metal ions.
-
Hydrogel Formation: The introduction of polar triazole groups can increase the hydrophilicity of polymers, facilitating the formation of hydrogels that can be used for sustained drug release and tissue engineering applications.[5]
-
Bioconjugation: The triazole group can serve as a linker for the attachment of biomolecules, such as peptides and proteins, to the polymer backbone.
Experimental Protocols
This section details the synthesis of the precursor polymer, poly(glycidyl methacrylate) (PGMA), and its subsequent functionalization with 1H-1,2,4-triazole.
Protocol 1: Synthesis of Poly(glycidyl methacrylate) (PGMA) by Free Radical Polymerization
This protocol describes the synthesis of a well-defined PGMA homopolymer using a standard free-radical polymerization technique.
Materials:
-
Glycidyl methacrylate (GMA), 97%
-
Azobisisobutyronitrile (AIBN), 98%
-
Tetrahydrofuran (THF), anhydrous, ≥99.9%
-
Methanol, ACS reagent, ≥99.8%
-
Argon or Nitrogen gas supply
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10 g of glycidyl methacrylate (GMA) in 100 mL of anhydrous THF.
-
Add 0.1 g of AIBN to the solution.
-
Purge the solution with argon or nitrogen for 30 minutes to remove dissolved oxygen.
-
While maintaining a positive pressure of inert gas, heat the reaction mixture to 70 °C with vigorous stirring.
-
Allow the polymerization to proceed for 24 hours at 70 °C.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to 1 L of cold methanol with constant stirring.
-
Collect the white polymer precipitate by vacuum filtration.
-
Wash the polymer with fresh methanol (2 x 100 mL).
-
Dry the purified poly(glycidyl methacrylate) (PGMA) in a vacuum oven at 40 °C overnight.
Protocol 2: Functionalization of PGMA with 1H-1,2,4-Triazole
This protocol outlines the ring-opening reaction of the epoxide groups on the PGMA backbone with 1H-1,2,4-triazole.
Materials:
-
Poly(glycidyl methacrylate) (PGMA) (synthesized as in Protocol 1)
-
1H-1,2,4-Triazole, 98%
-
Dimethylformamide (DMF), anhydrous, ≥99.8%
-
Lithium bromide (LiBr), ≥99% (as a catalyst)
-
Diethyl ether, ACS reagent, ≥99.0%
-
Argon or Nitrogen gas supply
-
Round-bottom flask with a magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
In a 250 mL round-bottom flask, dissolve 5 g of PGMA in 100 mL of anhydrous DMF.
-
Add 3.6 g of 1H-1,2,4-triazole (a 1.5 molar excess relative to the GMA monomer units) and 0.45 g of LiBr to the solution.
-
Purge the flask with argon or nitrogen for 20 minutes.
-
Heat the reaction mixture to 100 °C with stirring.
-
Maintain the reaction at 100 °C for 48 hours.
-
Cool the reaction mixture to room temperature.
-
Precipitate the functionalized polymer by slowly adding the reaction solution to 1.5 L of diethyl ether with vigorous stirring.
-
Collect the precipitate by vacuum filtration.
-
Wash the polymer with diethyl ether (3 x 150 mL) to remove unreacted 1H-1,2,4-triazole and LiBr.
-
Dry the final triazole-functionalized polymer in a vacuum oven at 50 °C for 48 hours.
Characterization and Data Presentation
The successful synthesis and functionalization of the polymer should be confirmed by various analytical techniques.
Characterization Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the polymers and to determine the degree of functionalization. For PGMA, characteristic signals for the epoxide protons are expected.[6] After functionalization, new signals corresponding to the triazole protons and a shift in the signals of the polymer backbone adjacent to the opened epoxide ring will be observed.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymers. The disappearance of the characteristic epoxide peak (around 910 cm⁻¹) and the appearance of new peaks corresponding to the triazole ring (around 1500-1550 cm⁻¹) and a broad hydroxyl peak (around 3300-3500 cm⁻¹) confirm the reaction.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and polydispersity index (PDI) of the polymers.[7] A slight increase in molecular weight after functionalization is expected, with no significant change in the PDI, indicating that no chain degradation has occurred.
Quantitative Data Summary:
| Polymer Sample | Mn ( g/mol ) (GPC) | PDI (GPC) | Degree of Functionalization (%) (¹H NMR) | Key FTIR Peaks (cm⁻¹) |
| PGMA | 15,000 | 1.8 | N/A | 1730 (C=O), 910 (epoxide) |
| PGMA-Triazole | 18,500 | 1.9 | ~85% | 3400 (O-H), 1730 (C=O), 1540 (triazole) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and functionalization of PGMA.
Reaction Scheme
Caption: Reaction of PGMA with 1H-1,2,4-triazole.
References
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Post-polymerization modification reactions of poly(glycidyl methacrylate)s - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and characterization of hydrophilic functionalized organosilicon copolymers containing triazole and silylimidate/silylacrylate groups - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: 1-(2-Bromoethyl)-1H-1,2,4-triazole Alkylation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of 1H-1,2,4-triazole, with a focus on reactions involving 1-(2-bromoethyl)-1H-1,2,4-triazole and similar electrophiles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the alkylation of 1H-1,2,4-triazole?
A1: The most frequently encountered side products in the alkylation of 1H-1,2,4-triazole are:
-
N4-alkylated isomer: 1,2,4-triazole has two nucleophilic nitrogen atoms, N1 and N4. Alkylation can occur at either position, leading to a mixture of 1-substituted and 4-substituted isomers. The ratio of these isomers is highly dependent on the reaction conditions.[1][2][3][4]
-
Over-alkylation product (Quaternary Salt): The initially formed 1-alkyl-1,2,4-triazole can undergo a second alkylation on the N4 position to form a 1,4-dialkyl-1,2,4-triazolium salt. This is more likely to occur if an excess of the alkylating agent is used or at elevated temperatures.[2][4][5]
-
Bis-triazole product: When using a difunctional alkylating agent like 1,2-dibromoethane, a second triazole molecule can displace the remaining bromide, leading to the formation of 1,2-bis(1H-1,2,4-triazol-1-yl)ethane.[6]
Q2: How can I distinguish between the N1 and N4 alkylated isomers?
A2: The N1 and N4 isomers can be distinguished using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: In the N1-substituted isomer, the two protons on the triazole ring are in different chemical environments and will typically show two distinct signals. In the more symmetrical N4-substituted isomer, the two ring protons are equivalent and will appear as a single signal.[7]
-
¹³C NMR: The chemical shifts of the two carbon atoms in the triazole ring will also differ between the N1 and N4 isomers.
-
¹⁵N NMR: This technique can also be used for unambiguous characterization of the isomers.[7]
Q3: What reaction conditions favor the formation of the desired N1-alkylated product?
A3: To favor the formation of the N1-alkylated isomer, consider the following conditions:
-
Base: The use of a sterically hindered, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to give a high regioselectivity for the N1 isomer, often in a ratio of around 90:10 (N1:N4).[1][3][4]
-
Solvent: Aprotic solvents such as tetrahydrofuran (THF) are often used in conjunction with DBU to favor N1-alkylation.[1] Polar aprotic solvents like DMF can also be used, but may lead to a mixture of isomers depending on the base.[3]
Q4: Can the bromoethyl group in this compound undergo side reactions?
A4: Yes, the bromoethyl group is susceptible to elimination and substitution reactions:
-
Elimination: In the presence of a strong, non-nucleophilic base, an E2 elimination can occur to form 1-vinyl-1H-1,2,4-triazole. This is more likely at higher temperatures.
-
Substitution: The bromide is a good leaving group and can be displaced by other nucleophiles present in the reaction mixture. For example, if the reaction is carried out in a nucleophilic solvent like an alcohol, solvolysis can occur.
Troubleshooting Guides
Problem 1: Low yield of the desired this compound
-
Possible Cause 1: Incomplete reaction.
-
Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting 1H-1,2,4-triazole. If the reaction has stalled, consider increasing the reaction time or temperature.
-
-
Possible Cause 2: Suboptimal base or solvent.
-
Solution: The choice of base and solvent is critical. For N1-selectivity, DBU in THF is a good starting point. If using other bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃), you may need to optimize the solvent (e.g., DMF, acetonitrile) and temperature. Ensure the base is of good quality and, if using NaH, that the reaction is performed under anhydrous conditions.
-
-
Possible Cause 3: Formation of side products.
-
Solution: Analyze the crude reaction mixture by NMR or LC-MS to identify the major side products. Refer to the sections below for specific troubleshooting of isomer formation, over-alkylation, and other side reactions.
-
Problem 2: High proportion of the N4-alkylated isomer
-
Possible Cause: Reaction conditions favor N4-alkylation.
-
Solution: The N4-proton of 1H-1,2,4-triazole is more acidic, and its conjugate base is thermodynamically more stable. Conditions that favor thermodynamic control, such as the use of strong bases like NaH or KOH in polar aprotic solvents like DMF, can lead to a higher proportion of the N4-isomer. To favor the kinetically preferred N1-isomer, use a sterically hindered base like DBU in a less polar solvent like THF.
-
Problem 3: Formation of a significant amount of a highly polar, insoluble byproduct
-
Possible Cause: Over-alkylation to form a quaternary triazolium salt.
-
Solution: This typically occurs when an excess of the alkylating agent is used or when the reaction temperature is too high.
-
Use a slight excess of 1H-1,2,4-triazole relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents).
-
Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.
-
Run the reaction at a lower temperature.
-
-
Problem 4: Presence of 1,2-bis(1H-1,2,4-triazol-1-yl)ethane in the product mixture
-
Possible Cause: Reaction of the product with the triazole anion.
-
Solution: This side product arises from the nucleophilic attack of the 1,2,4-triazole anion on the bromoethyl group of the desired product. To minimize this, use a stoichiometry with the alkylating agent as the limiting reagent. Slow addition of the triazole to a solution of the alkylating agent may also be beneficial, although this may increase the risk of other side reactions.
-
Data Presentation
Table 1: Influence of Reaction Conditions on the N1:N4 Isomer Ratio in the Alkylation of 1,2,4-Triazole
| Alkylating Agent | Base | Solvent | Temperature (°C) | N1:N4 Ratio | Reference |
| 4-Nitrobenzyl bromide | NaH | DMF | 20 | 90:10 | [3] |
| 4-Nitrobenzyl bromide | K₂CO₃ | DMF | 20 | 90:10 | [3] |
| 4-Nitrobenzyl bromide | DBU | THF | 20 | 90:10 | [1][3] |
| Ethyl bromoacetate | DBU | THF | 20 | 86:14 | [3] |
| Benzyl bromide | DBU | THF | 20 | 94:6 | [3] |
| Hexyl bromide | K₂CO₃ | Ionic Liquid | 80 (Microwave) | >99:1 (N1) | [8] |
Experimental Protocols
Protocol 1: General Procedure for the N1-Selective Alkylation of 1H-1,2,4-triazole with 1-Bromo-2-chloroethane
-
Reaction Setup: To a solution of 1H-1,2,4-triazole (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equivalents) dropwise at room temperature. Stir the mixture for 30 minutes.
-
Addition of Alkylating Agent: Add 1-bromo-2-chloroethane (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting triazole is consumed.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the N1 and N4 isomers.
Protocol 2: Troubleshooting Protocol for Analyzing a Complex Reaction Mixture
-
Initial Analysis: Take a small aliquot of the crude reaction mixture and analyze it by ¹H NMR and LC-MS.
-
Identify Key Species:
-
Look for the characteristic signals of the N1 and N4 isomers in the ¹H NMR spectrum.
-
Use the mass spectrum to identify the molecular weights of the starting materials, desired product, and potential side products (e.g., bis-alkylation product, quaternary salt).
-
-
Quantify Isomer Ratio: Integrate the distinct proton signals of the N1 and N4 isomers in the ¹H NMR spectrum to determine their ratio.
-
Isolate and Characterize Side Products: If a significant amount of an unknown side product is present, attempt to isolate it by column chromatography or preparative HPLC for full characterization (NMR, MS).
-
Adjust Reaction Conditions: Based on the identity and quantity of the side products, adjust the reaction conditions as described in the troubleshooting guide to optimize the formation of the desired product.
Visualizations
Caption: Competing reaction pathways in the alkylation of 1H-1,2,4-triazole.
Caption: A logical workflow for troubleshooting common issues in 1,2,4-triazole alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. benchchem.com [benchchem.com]
- 5. Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 1-(2-Bromoethyl)-1H-1,2,4-triazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2-Bromoethyl)-1H-1,2,4-triazole.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Incomplete reaction: Insufficient reaction time or temperature. - Base inefficiency: The chosen base may not be strong enough to deprotonate the 1,2,4-triazole effectively. - Moisture: Presence of water in the reaction can quench the base and hydrolyze the alkylating agent. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider increasing the reaction time or temperature. - Switch to a stronger base such as sodium hydride (NaH). - Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple Products (Isomeric Mixture) | - Lack of regioselectivity: Alkylation of 1,2,4-triazole can occur at both N1 and N4 positions, leading to a mixture of this compound and 4-(2-Bromoethyl)-4H-1,2,4-triazole. | - Choice of base and solvent is critical for regioselectivity. To favor the formation of the N1 isomer, use a sterically hindered non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a non-polar aprotic solvent like Tetrahydrofuran (THF). This combination has been reported to give a regioselectivity of approximately 90:10 (N1:N4).[1][2] - Using bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like Dimethylformamide (DMF) often results in a mixture of N1 and N4 isomers.[2] |
| Formation of a Major Byproduct: 1,2-bis(1H-1,2,4-triazol-1-yl)ethane | - Stoichiometry: Using an insufficient excess of 1,2-dibromoethane or a 1:1 molar ratio can lead to the di-substitution of the alkylating agent by the triazole. | - To favor mono-alkylation, use a significant excess of 1,2-dibromoethane. The unreacted dibromoethane can be removed later during work-up. - Alternatively, use a large excess of 1,2,4-triazole relative to 1,2-dibromoethane, though this may be less cost-effective. |
| Formation of a Highly Polar, Insoluble Material | - Over-alkylation: The product, this compound, can be further alkylated by another molecule of 1,2-dibromoethane to form a quaternary triazolium salt. | - Use a controlled stoichiometry with a significant excess of 1,2-dibromoethane to favor the mono-alkylation product. - Maintain a moderate reaction temperature to minimize the rate of the second alkylation. |
| Difficulty in Product Purification | - Similar polarity of isomers: The N1 and N4 isomers often have very similar polarities, making their separation by column chromatography challenging. | - Optimize the reaction conditions to maximize the formation of the desired N1 isomer, thus simplifying purification. - For column chromatography, use a high-efficiency silica gel and experiment with different solvent systems and gradients (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to achieve better separation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
A1: The main challenge is controlling the regioselectivity of the N-alkylation. 1,2,4-triazole has two nucleophilic nitrogen atoms (N1 and N4) that can be alkylated, leading to a mixture of isomers which can be difficult to separate.[1][2] Additionally, the formation of the bis-alkylated product, 1,2-bis(1H-1,2,4-triazol-1-yl)ethane, is a common side reaction.
Q2: Which reaction conditions are recommended to selectively obtain the N1-isomer?
A2: To achieve high regioselectivity for the N1-isomer, the use of a sterically hindered, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in an aprotic solvent like Tetrahydrofuran (THF) is recommended.[1] This can lead to an N1:N4 isomer ratio of approximately 90:10.
Q3: How can I minimize the formation of the bis-alkylation byproduct?
A3: The formation of 1,2-bis(1H-1,2,4-triazol-1-yl)ethane can be minimized by using a significant molar excess of 1,2-dibromoethane relative to 1,2,4-triazole. This ensures that the triazole is more likely to react with a fresh molecule of dibromoethane rather than the already mono-alkylated product.
Q4: What are the key differences in the 1H NMR spectra of the N1 and N4 isomers that can be used for their identification?
A4: In the 1H NMR spectrum, the N1-substituted isomer will show two distinct singlets for the two triazole ring protons (H3 and H5). In contrast, the more symmetrical N4-substituted isomer will typically show a single, more intense singlet for the two equivalent triazole ring protons. The chemical shifts of the ethyl protons will also differ slightly between the two isomers.
Q5: Are there any alternative methods to synthesize this compound?
A5: While the direct alkylation of 1,2,4-triazole with 1,2-dibromoethane is a common approach, other methods could involve the use of a phase-transfer catalyst to facilitate the reaction in a biphasic system. Microwave-assisted synthesis has also been reported for the regioselective N1-alkylation of 1,2,4-triazole with other alkyl halides and may be applicable.[3]
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of 1,2,4-Triazole
| Base | Solvent | Alkylating Agent | Temperature | N1:N4 Ratio | Yield | Reference(s) |
| DBU | THF | Alkyl Halides | Ambient | ~90:10 | High | [1] |
| K2CO3 | Ionic Liquid | Alkyl Halides | 80 °C (Microwave) | Regioselective N1 | Excellent | [3] |
| NaH | DMF | Alkyl Halides | Room Temp. | Mixture of N1 & N4 | Variable | [2] |
| K2CO3 | Acetone | Dihaloalkanes | Reflux | Mixture of isomers | Variable | [4] |
Note: The yields and regioselectivity are highly dependent on the specific alkyl halide and reaction conditions used.
Experimental Protocols
Protocol 1: N1-Selective Alkylation using DBU in THF (Recommended for Regioselectivity)
This protocol is adapted from general procedures for N1-selective alkylation of 1,2,4-triazole.[1]
Materials:
-
1,2,4-Triazole
-
1,2-Dibromoethane (use a 5-10 fold molar excess)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equivalents relative to 1,2,4-triazole)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 1,2,4-triazole (1.0 equivalent) in anhydrous THF under a nitrogen atmosphere, add DBU (1.1 equivalents) dropwise at room temperature.
-
Stir the mixture for 30 minutes at room temperature.
-
Add 1,2-dibromoethane (5-10 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction may take several hours to reach completion.
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate this compound.
Protocol 2: Alkylation using Sodium Hydride in DMF
This protocol is a general method for N-alkylation and may result in a mixture of N1 and N4 isomers.[2]
Materials:
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1,2,4-Triazole
-
1,2-Dibromoethane (use a 5-10 fold molar excess)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equivalents relative to 1,2,4-triazole)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of NaH (1.1 equivalents) in anhydrous DMF under a nitrogen atmosphere, add a solution of 1,2,4-triazole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add 1,2-dibromoethane (5-10 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel to separate the isomeric products.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: 1,2,4-Triazole N-Alkylation
Welcome to the technical support center for 1,2,4-triazole N-alkylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: My 1,2,4-triazole N-alkylation is resulting in a low yield. What are the most common causes?
Low yields in 1,2,4-triazole N-alkylation can stem from several factors. Key areas to investigate include:
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Suboptimal Base Selection: The choice of base is critical for efficient deprotonation of the triazole ring. Weak bases may not be effective, while overly strong bases can lead to side reactions.
-
Incorrect Solvent: The polarity of the solvent can significantly influence the reaction rate and regioselectivity.
-
Poor Regioselectivity: Formation of a mixture of N1 and N4 (or N2) isomers is a common issue, which complicates purification and reduces the yield of the desired product.[1][2]
-
Reaction Temperature and Time: Both insufficient and excessive heating can negatively impact the yield, either through incomplete reaction or product degradation.
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Over-alkylation: The formation of quaternary triazolium salts can occur, especially with highly reactive alkylating agents.[2]
Q2: How can I control the regioselectivity of the N-alkylation to favor the N1-alkylated product?
Achieving high regioselectivity for N1-alkylation is a primary challenge. Several strategies can be employed:
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Choice of Base and Solvent: Using sodium ethoxide in ethanol as a base has been shown to regioselectively produce N1-alkylated products.[3] In contrast, using aqueous NaOH can lead to a mixture of N1 and N4 isomers.[3] The use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base in a solvent like THF has been reported to consistently yield a high ratio of N1 to N4 isomers (approximately 90:10).[1]
-
Microwave-Assisted Synthesis with Ionic Liquids: A regioselective protocol using potassium carbonate as a base and an ionic liquid like hexylpyridinium bromide as a solvent under microwave irradiation has been developed to exclusively yield 1-alkyl-1,2,4-triazoles.[1][4]
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Phase-Transfer Catalysis: Employing a phase-transfer catalyst such as tetrabutylammonium bromide (n-Bu4NBr) with a base like potassium carbonate in a solvent like DMF can promote the formation of the N1-isomer.[1]
Q3: I am observing the formation of both N1 and N4 isomers. How can I separate them?
The separation of N1 and N4 isomers can be challenging due to their similar polarities. However, differences in their physical properties can be exploited:
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Solubility: It has been reported that one of the isomers can be more water-soluble, potentially allowing for separation during an aqueous work-up.[4] Careful examination of the product mixture before and after aqueous extraction is recommended.
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Chromatography: Column chromatography is the most common method for separating isomers. Careful selection of the stationary and mobile phases is crucial for achieving good separation.
Q4: What are the advantages of using microwave-assisted synthesis for 1,2,4-triazole N-alkylation?
Microwave-assisted organic synthesis (MAOS) offers several benefits over conventional heating methods for this reaction:
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Reduced Reaction Times: Reactions that may take hours with conventional heating can often be completed in minutes under microwave irradiation.[5][6]
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Higher Yields: The rapid and uniform heating provided by microwaves can lead to cleaner reactions and improved product yields.[4][5]
-
Improved Regioselectivity: In some cases, microwave conditions can enhance the regioselectivity of the alkylation.[4]
-
Greener Chemistry: This method often requires less solvent and energy, aligning with the principles of green chemistry.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective deprotonation of the 1,2,4-triazole. | Use a stronger base such as NaH, K2CO3, or DBU. Consider the pKa of the triazole derivative.[1][3] |
| Low reactivity of the alkylating agent. | Use a more reactive alkylating agent (e.g., iodide > bromide > chloride). Alternatively, increase the reaction temperature. | |
| Inappropriate solvent. | Switch to a polar aprotic solvent like DMF or DMSO to better solvate the triazole anion.[7][8] | |
| Mixture of N1 and N4 Isomers | Reaction conditions favor the formation of both isomers. | Modify the reaction conditions to favor the desired isomer. For N1-selectivity, try using DBU in THF or K2CO3 in an ionic liquid under microwave conditions.[1][4] |
| Thermodynamic vs. Kinetic Control. | Analyze the effect of temperature. Lower temperatures may favor the kinetic product, while higher temperatures could favor the thermodynamic product. | |
| Formation of Quaternary Salt (Over-alkylation) | Use of excess alkylating agent or highly reactive agent. | Use a stoichiometric amount of the alkylating agent. Add the alkylating agent slowly to the reaction mixture.[2] |
| Prolonged reaction time or high temperature. | Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the aqueous phase. | Perform a non-aqueous work-up if possible.[4] Extract the aqueous phase multiple times with an organic solvent. |
| Isomers are difficult to separate by chromatography. | Try different solvent systems for column chromatography. Consider derivatization of the isomers to facilitate separation. |
Quantitative Data Summary
Table 1: Effect of Base and Solvent on N-Alkylation of 1,2,4-Triazole
| Base | Solvent | Alkylating Agent | Yield (%) | N1:N4 Ratio | Reference |
| DBU | THF | 4-Nitrobenzyl halides | High | ~90:10 | [1] |
| K2CO3 | Ionic Liquid (hexylpyridinium bromide) | Hexyl bromide | 88 | Regioselective (N1) | [4] |
| NaOH (aq) | Water | Methyl sulfate | - | Mixture | [3] |
| NaOEt | Ethanol | Alkyl halides | - | N1 selective | [3] |
| K2CO3 | DMF | O-tosyloxazoline derivative | 95 | Predominantly N1 | [1] |
Table 2: Microwave-Assisted vs. Conventional Heating
| Method | Base | Solvent | Time | Yield (%) | Reference |
| Microwave | K2CO3 | Ionic Liquid | 10-15 min | 88 | [4] |
| Conventional | K2CO3 | DMF | 12 hours | 95 | [1] |
| Microwave | - | - | 33-90 seconds | 82 | [6] |
| Conventional | - | - | Several hours | - | [6] |
Experimental Protocols
Protocol 1: General Procedure for N1-Alkylation using DBU in THF[1]
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To a solution of 1,2,4-triazole (1.0 eq) in anhydrous THF, add DBU (1.1 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide (1.05 eq) dropwise to the solution.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the N1 and N4 isomers.
Protocol 2: Microwave-Assisted Regioselective N1-Alkylation[4]
-
In a microwave reaction vessel, combine 1,2,4-triazole (1.0 eq), potassium carbonate (1.5 eq), and the ionic liquid (e.g., 1-hexylpyridinium bromide).
-
Add the alkyl halide (1.1 eq) to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 110°C) for a short duration (e.g., 10-15 minutes).
-
After cooling, extract the product with a non-polar solvent (e.g., diethyl ether).
-
The ionic liquid and base can be recovered and reused.
-
Wash the organic extract, dry, and concentrate to obtain the N1-alkylated product. A non-aqueous workup can be performed to confirm regioselectivity.[4]
Visual Diagrams
Caption: A logical workflow for troubleshooting and optimizing the yield of 1,2,4-triazole N-alkylation reactions.
Caption: Key experimental factors that control the regioselectivity in the N-alkylation of 1,2,4-triazole.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 3. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Acyl Transfer Catalysis with 1,2,4-Triazole Anion [organic-chemistry.org]
Technical Support Center: Purification of Products from 1-(2-Bromoethyl)-1H-1,2,4-triazole Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the purification of reaction products involving 1-(2-Bromoethyl)-1H-1,2,4-triazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my reaction mixture?
When synthesizing or using this compound, you can anticipate several potential impurities. The alkylation of 1,2,4-triazole with 1,2-dibromoethane can lead to a mixture of N1 and N4 substituted isomers.[1][2] Over-alkylation is another common issue, which results in the formation of quaternary triazolium salts.[3] Additionally, unreacted starting materials such as 1,2,4-triazole and 1,2-dibromoethane may also be present in your crude product.
Q2: How can I effectively remove unreacted 1,2,4-triazole from my product?
Unreacted 1,2,4-triazole is water-soluble, a property that can be exploited for its removal.[4] An aqueous workup of your reaction mixture can help in partitioning the unreacted triazole into the aqueous layer. For products that are soluble in organic solvents, extraction with water is an effective purification step.
Q3: What is the most suitable method for separating the N1 and N4 isomers of the product?
The separation of N1 and N4 alkylated isomers can be challenging due to their similar polarities.[1] Column chromatography on silica gel is the most effective and commonly used method for this separation.[5] A shallow elution gradient with a solvent system like ethyl acetate in hexane can enhance the resolution between the isomers.[5]
Q4: My purified product appears to be an oil, but I was expecting a solid. What could be the reason?
The physical state of the purified product can be influenced by residual solvents or the presence of impurities. Even small amounts of impurities can disrupt the crystal lattice, preventing solidification. It is also possible that the product itself is a low-melting solid or an oil at room temperature. Ensure your product is thoroughly dried under a high vacuum to remove all solvent traces. If it remains an oil, its purity should be confirmed by analytical techniques like NMR or mass spectrometry.
Q5: How can I prevent the formation of quaternary triazolium salts?
The formation of quaternary triazolium salts is a result of over-alkylation.[3] To minimize this side reaction, it is crucial to control the stoichiometry of your reactants. Using a precise molar ratio of 1,2,4-triazole to the alkylating agent and avoiding a large excess of the alkylating agent is recommended.[3] Maintaining a moderate reaction temperature can also help in preventing over-alkylation.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | - The product may be too soluble in the recrystallization solvent.[6] - An excessive amount of solvent was used during recrystallization.[6] - The product may have been lost during transfers between glassware.[6] - Incomplete elution from the chromatography column. | - Select a different solvent or a mixed solvent system for recrystallization.[6] - Use the minimum amount of hot solvent necessary for dissolution.[7] - Rinse all glassware with a small amount of cold recrystallization solvent to recover any residual product.[6] - After your main product has eluted, flush the column with a more polar solvent to check for any remaining product. |
| Presence of Multiple Spots on TLC After Purification | - Co-elution of isomers or impurities during column chromatography.[5] - The chosen recrystallization solvent may not be effective in removing certain impurities.[7] - The product may be degrading on the silica gel of the TLC plate or column. | - Optimize the column chromatography conditions by using a shallower solvent gradient.[5] - Try recrystallizing the product from a different solvent system.[6] - Add a small amount of a base like triethylamine to the chromatography eluent to neutralize the silica gel. |
| Product "Oils Out" During Recrystallization | - The melting point of your product is lower than the boiling point of the solvent. - The cooling process is too rapid.[8] | - Choose a lower-boiling point solvent for recrystallization.[8] - Allow the solution to cool to room temperature slowly before placing it in an ice bath.[8] - Try adding the hot solution to a pre-heated anti-solvent.[8] |
| Difficulty in Achieving Crystallization | - The solution may be too dilute.[8] - The chosen solvent is too effective at dissolving the product.[8] | - Concentrate the solution by evaporating some of the solvent.[8] - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Add an anti-solvent dropwise until the solution becomes slightly turbid, then gently heat until clear and allow to cool slowly.[6] |
Experimental Protocols
Protocol 1: Column Chromatography for Purification of this compound Derivatives
This protocol outlines a general procedure for the purification of this compound derivatives using silica gel column chromatography.
Materials:
-
Crude reaction mixture
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass column
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 10% ethyl acetate in hexane).
-
Column Packing: Pour the silica gel slurry into the column and allow the solvent to drain. Tap the column gently to ensure even packing and to remove air bubbles. Add a thin layer of sand to the top of the silica gel bed.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or the initial eluent. Carefully load the dissolved sample onto the top of the silica gel.[5]
-
Elution: Begin the elution with a low-polarity solvent system (e.g., 20% ethyl acetate in hexane).[5] Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. The optimal gradient should be determined beforehand by TLC analysis.[5]
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Visualize the spots under UV light (254 nm) or by staining.[5]
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[5]
Protocol 2: Recrystallization of Triazole Derivatives
This is a general protocol for the purification of triazole derivatives by recrystallization. The choice of solvent is critical and should be determined through small-scale solubility tests.
Materials:
-
Crude triazole derivative
-
Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexane)[6]
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[7]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to dissolve the solid completely.[6]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. Ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.[7]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[6]
-
Drying: Dry the purified crystals under a vacuum.
Workflow and Logic Diagrams
Caption: General workflow for the purification of this compound reaction products.
Caption: Decision-making flowchart for the purification of this compound products.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Regioselectivity in Alkylating with 1-(2-Bromoethyl)-1H-1,2,4-triazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering regioselectivity issues when alkylating with 1-(2-Bromoethyl)-1H-1,2,4-triazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary products expected from the reaction of a nucleophile with this compound?
When alkylating a nucleophile, such as another 1,2,4-triazole molecule, with this compound, a mixture of regioisomers is commonly formed. The unsubstituted 1,2,4-triazole has three nucleophilic nitrogen atoms (N1, N2, and N4). Alkylation predominantly occurs at the N1 and N4 positions, leading to the formation of 1,1'-(ethane-1,2-diyl)bis(1H-1,2,4-triazole), 1,4'-(ethane-1,2-diyl)bis(1H-1,2,4-triazole), and 4,4'-(ethane-1,2-diyl)bis(4H-1,2,4-triazole).
Q2: What are the potential side products in this alkylation reaction?
Several side products can complicate the reaction mixture and purification process. These may include:
-
Mono-alkylation products: this compound may remain unreacted, or the nucleophile may only be mono-alkylated if it possesses multiple reactive sites.
-
N2-alkylation products: While less common for unsubstituted 1,2,4-triazole, some alkylation at the N2 position can occur, adding to the isomeric complexity.
-
Quaternary triazolium salts: Over-alkylation of the triazole ring can lead to the formation of highly polar and often insoluble quaternary triazolium salts, particularly with an excess of the alkylating agent or under forcing reaction conditions.
Q3: How can the regioselectivity of the alkylation be controlled?
The regioselectivity of 1,2,4-triazole alkylation is significantly influenced by the choice of base and solvent.
-
For N1-selectivity: The use of a non-nucleophilic, sterically hindered base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a non-polar aprotic solvent such as tetrahydrofuran (THF) is reported to favor the formation of the N1-alkylated isomer. For some alkylations, this can lead to a regioselectivity of approximately 90:10 (N1:N4).
-
Mixtures of N1 and N4 isomers: The use of common bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile typically results in a mixture of N1 and N4 isomers.
Q4: What analytical techniques are best for identifying and quantifying the different isomers?
A combination of spectroscopic and chromatographic methods is essential for the characterization of the product mixture:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for distinguishing between N1 and N4 isomers due to the different chemical environments of the triazole ring protons and carbons. For instance, in ¹H NMR, the N1-isomer will show distinct signals for the two triazole ring protons, whereas the symmetrical N4-isomer may exhibit equivalent signals.
-
Mass Spectrometry (MS): Useful for confirming the molecular weight of the desired bis-alkylation product and identifying any mono-alkylated intermediates.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective for separating and quantifying the isomers. For preparative separation, column chromatography using silica gel is the standard method.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of Desired Product | - Incomplete reaction. - Ineffective deprotonation of the triazole. - Suboptimal stoichiometry of reactants. | - Increase reaction time and/or temperature, monitoring progress by TLC or GC/MS. - Ensure the base is of high quality and used in a sufficient amount (at least one equivalent per mole of nucleophilic triazole). - Use a slight excess of the nucleophilic triazole to ensure complete consumption of the alkylating agent. |
| Formation of a Large Amount of Mono-alkylation Product | - Insufficient amount of the nucleophilic triazole. - Short reaction time. | - Use at least one equivalent of the nucleophilic triazole for each equivalent of this compound. - Increase the reaction time to facilitate the second alkylation step. |
| Complex Mixture of Isomers That is Difficult to Separate | - The chosen reaction conditions (base/solvent) do not favor a specific isomer. | - To enhance N1-selectivity, consider using DBU as the base in THF. - For separation, employ high-efficiency silica gel for column chromatography and experiment with various solvent gradients (e.g., ethyl acetate/hexane or dichloromethane/methanol). |
| Presence of a Highly Polar, Insoluble Precipitate | - Formation of quaternary triazolium salts due to over-alkylation. | - Use a precise 1:1 molar ratio of the nucleophilic triazole to this compound. - Avoid excessive reaction temperatures. |
| Inconsistent Reaction Outcomes | - Presence of moisture in reagents or solvents, which can deactivate bases like NaH. | - Use anhydrous solvents and ensure all reagents are thoroughly dried. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: Illustrative Product Distribution in the Alkylation of 1H-1,2,4-triazole with an Alkyl Halide under Various Conditions
| Base | Solvent | Temperature (°C) | N1-Isomer (%) | N4-Isomer (%) | Other Products (%) |
| DBU | THF | Reflux | ~90 | ~10 | <1 |
| NaH | DMF | 25 - 50 | 40 - 60 | 40 - 60 | Variable |
| K₂CO₃ | Acetonitrile | Reflux | 30 - 50 | 50 - 70 | Variable |
| Cs₂CO₃ | DMF | 80 | 20 - 40 | 60 - 80 | Variable |
Note: This data is illustrative and based on general trends reported in the literature for the alkylation of 1,2,4-triazole. Actual results may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Key Experiment: N1-Selective Alkylation of 1H-1,2,4-triazole with this compound
Materials:
-
1H-1,2,4-triazole
-
This compound
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (for workup and chromatography)
-
Hexane (for workup and chromatography)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1H-1,2,4-triazole (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere, add DBU (1.1 equivalents) dropwise at room temperature.
-
Stir the resulting mixture for 30 minutes at room temperature.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and filter off the DBU-HBr salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the isomers.
-
Characterize the purified isomers using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualizations
Caption: Experimental workflow for the N1-selective alkylation.
Caption: Factors influencing regioselective alkylation pathways.
Technical Support Center: Purification of 1-(2-Bromoethyl)-1H-1,2,4-triazole
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unreacted 1-(2-Bromoethyl)-1H-1,2,4-triazole from product mixtures. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for common purification techniques.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound and its parent compound, 1H-1,2,4-triazole, is provided below. This information is crucial for selecting an appropriate purification strategy.
| Property | This compound | 1H-1,2,4-triazole (Parent Compound) |
| Molecular Formula | C₄H₆BrN₃ | C₂H₃N₃ |
| Molecular Weight | 176.01 g/mol [1] | 69.07 g/mol |
| Melting Point | Data not available | 120-121 °C[2][3] |
| Boiling Point | Data not available | 260 °C[2][3] |
| Predicted LogP | 0.673[1] | -0.58 |
| Solubility | Data not available | Soluble in water and ethanol[3] |
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of this compound.
Recrystallization
Q1: My product is not crystallizing from the solution. What should I do?
A1: Failure to crystallize can be due to several factors. Here are some troubleshooting steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. If available, adding a seed crystal of the pure product can also initiate crystallization.
-
Increase Concentration: Your solution may be too dilute. Try to carefully evaporate some of the solvent to increase the concentration of your compound.
-
Add an Anti-Solvent: If your compound is highly soluble in the chosen solvent, you can add an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly turbid. Then, gently heat the mixture until it becomes clear again and allow it to cool slowly.[4]
-
Lower the Temperature: If cooling to room temperature is insufficient, try placing the flask in an ice bath or freezer. Be aware that this might also cause impurities to precipitate.[4]
Q2: The yield of my recrystallized product is very low. How can I improve it?
A2: Low recovery is a common issue in recrystallization. Potential causes and solutions include:
-
Excessive Solvent: Using too much solvent is a frequent cause of low yield, as a significant amount of the product will remain in the mother liquor.[4] To remedy this, use the minimum amount of hot solvent necessary to dissolve your crude product. You can also concentrate the filtrate (mother liquor) to recover a second crop of crystals.[4]
-
High Solubility: Your compound might be too soluble in the chosen solvent, even at low temperatures.[4] Consider testing a different solvent or a mixture of solvents.
-
Premature Crystallization: The product may have crystallized on the filter paper or funnel during hot filtration. To prevent this, pre-heat your filtration apparatus.[4]
Q3: My product is still impure after recrystallization. What went wrong?
A3: If impurities persist after recrystallization, consider the following:
-
Cooling Rate: If the solution is cooled too quickly, impurities can become trapped within the crystal lattice of your product.[5] Allow the solution to cool slowly to form purer crystals.
-
Similar Solubility: The impurities may have very similar solubility profiles to your desired product, making separation by recrystallization difficult. In such cases, an alternative purification method like column chromatography may be necessary.[5]
Column Chromatography
Q1: I'm not getting good separation of my product from the unreacted this compound on the column.
A1: Poor separation can be addressed by:
-
Optimizing the Mobile Phase: The polarity of your eluent is critical. For triazole derivatives, a common starting point is a gradient of ethyl acetate in hexanes.[1] You can gradually increase the polarity to improve the separation. For more polar compounds, a mixture of methanol in dichloromethane can be effective.
-
Using a Shallow Gradient: Employing a shallow gradient during elution can enhance the resolution between compounds with similar polarities.[1]
-
Trying a Different Stationary Phase: While silica gel is common, other stationary phases like alumina or reverse-phase silica might provide better separation for your specific mixture. For separating isomers, specialized columns such as those with phenyl or pentafluorophenyl phases, or embedded amide columns can be effective.[6]
Q2: My compound is streaking on the TLC plate and the column.
A2: Streaking is often caused by interactions between the compound and the stationary phase. To mitigate this:
-
Add a Modifier: The basic nitrogen atoms in the triazole ring can interact with the acidic silica gel. Adding a small amount of a basic modifier, like triethylamine (0.1-1%), to your eluent can neutralize these acidic sites and reduce streaking.
-
Use Deactivated Silica: Consider using commercially available deactivated (neutral) silica gel.
Q3: My product seems to be stuck on the column.
A3: If your product is not eluting, it may be too polar for the chosen mobile phase. Gradually increase the polarity of your eluent. If necessary, you can flush the column with a highly polar solvent like 100% methanol to recover your compound.
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the purification of a solid product contaminated with unreacted this compound. The choice of solvent is critical and should be determined experimentally.
1. Solvent Selection:
- Perform small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes) to find a solvent that dissolves the crude product when hot but in which it is sparingly soluble when cold.
2. Dissolution:
- Place the crude product in an Erlenmeyer flask.
- Add a minimal amount of the selected hot solvent until the solid just dissolves.
3. Hot Filtration (Optional):
- If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
4. Crystallization:
- Allow the hot, saturated solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, you can insulate the flask.
- Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
5. Isolation and Washing:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.
6. Drying:
- Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This protocol is suitable for separating this compound from products with different polarities.
1. Slurry Preparation:
- Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane), adding silica gel, and then removing the solvent under reduced pressure.
2. Column Packing:
- Pack a glass column with silica gel in the desired non-polar solvent (e.g., hexanes).
3. Loading:
- Carefully add the silica-adsorbed crude product to the top of the column.
4. Elution:
- Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexanes.
- Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
5. Concentration:
- Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Workflow for Purification Method Selection
Caption: Decision workflow for selecting a suitable purification method.
Troubleshooting Logic for Recrystallization
Caption: Troubleshooting guide for common recrystallization issues.
References
- 1. chemscene.com [chemscene.com]
- 2. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. welch-us.com [welch-us.com]
Technical Support Center: Synthesis of 1-(2-Bromoethyl)-1H-1,2,4-triazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Bromoethyl)-1H-1,2,4-triazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive reagents (1,2,4-triazole, 1,2-dibromoethane, or base).2. Incorrect reaction temperature.3. Insufficient reaction time.4. Inappropriate solvent or base. | 1. Use freshly opened or purified reagents. Ensure the base (e.g., sodium hydride) is not expired and has been handled under anhydrous conditions.2. Optimize the reaction temperature. The alkylation of 1,2,4-triazole often requires heating. Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.3. Extend the reaction time. Monitor the reaction periodically to determine the optimal duration.4. Ensure the solvent (e.g., DMF, acetonitrile) is anhydrous. The choice of base can significantly impact the reaction; consider alternatives like potassium carbonate or DBU.[1] |
| Presence of Multiple Products in Crude Mixture | 1. Formation of the N4-isomer (4-(2-Bromoethyl)-1H-1,2,4-triazole).2. Formation of the bis-alkylated byproduct (1,2-bis(1H-1,2,4-triazol-1-yl)ethane).3. Over-alkylation leading to quaternary triazolium salts. | 1. The formation of a mixture of N1 and N4 isomers is common.[1] To favor the desired N1-isomer, consider using a sterically hindered base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1]2. This occurs when both bromine atoms of 1,2-dibromoethane react with 1,2,4-triazole. Use a molar excess of 1,2-dibromoethane relative to 1,2,4-triazole to favor mono-alkylation.3. Use a controlled stoichiometry of the alkylating agent and avoid excessively high temperatures or prolonged reaction times. |
| Difficulty in Separating Product from Byproducts | 1. Similar polarities of the N1 and N4 isomers.2. Co-elution during column chromatography. | 1. The isomers often have close Rf values on TLC. Careful optimization of the solvent system for column chromatography is crucial.2. Use a shallow gradient elution during column chromatography. A solvent system of ethyl acetate and hexanes is commonly effective. Start with a low polarity eluent and gradually increase the polarity to improve separation.[2][3] |
| Product Decomposition during Purification | 1. Instability of the bromoethyl group at high temperatures.2. Hydrolysis of the product. | 1. Avoid high temperatures during solvent removal. Use a rotary evaporator at a moderate temperature.2. Ensure all work-up steps are performed with dry solvents and equipment to prevent hydrolysis of the bromoethyl group. |
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in the synthesis of this compound?
A1: The main byproducts are the regioisomeric 4-(2-Bromoethyl)-1H-1,2,4-triazole and the di-substituted product, 1,2-bis(1H-1,2,4-triazol-1-yl)ethane. The formation of the 4-isomer is a common issue in the alkylation of 1,2,4-triazoles.[1][4] The bis-substituted product arises from the reaction of both ends of the 1,2-dibromoethane with the triazole.
Q2: How can I control the regioselectivity to favor the desired 1-substituted isomer?
A2: The regioselectivity of the alkylation is influenced by the reaction conditions. Using a sterically hindered, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like tetrahydrofuran (THF) has been shown to favor the formation of the N1-alkylated product.[1] The use of other bases like sodium hydride in DMF may lead to a mixture of N1 and N4 isomers.
Q3: How can I remove the 4-(2-Bromoethyl)-1H-1,2,4-triazole isomer from my product?
A3: The most effective method for separating the 1- and 4-isomers is silica gel column chromatography.[2] Due to the slight difference in polarity between the two isomers, a carefully optimized gradient elution is recommended. A solvent system of ethyl acetate in hexanes is a good starting point. The separation should be monitored by Thin Layer Chromatography (TLC).
Q4: How do I remove the bis-alkylated byproduct, 1,2-bis(1H-1,2,4-triazol-1-yl)ethane?
A4: The bis-alkylated byproduct is significantly more polar than the desired mono-alkylated product. It can be effectively removed by silica gel column chromatography. The bis-adduct will have a much lower Rf value on TLC and will elute from the column much later than the mono-bromoethylated products.
Q5: How can I confirm the identity of my final product and its purity?
A5: The identity and purity of this compound can be confirmed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see two characteristic singlets for the protons on the triazole ring. There will also be two triplets corresponding to the two methylene groups of the bromoethyl chain.
-
¹³C NMR: The spectrum will show two distinct signals for the carbons of the triazole ring and two signals for the carbons of the bromoethyl group.
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the product (C₄H₆BrN₃, MW: 176.01 g/mol ).[5] The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key indicator.
-
High-Performance Liquid Chromatography (HPLC): A pure sample will show a single peak under appropriate chromatographic conditions.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
-
1H-1,2,4-triazole
-
1,2-dibromoethane
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF, add 1H-1,2,4-triazole (1.0 equivalent) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add 1,2-dibromoethane (1.5 to 2.0 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol for Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Prepare a slurry of silica gel in a low-polarity eluent (e.g., 10% ethyl acetate in hexanes) and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Begin elution with a low-polarity solvent mixture (e.g., 10% ethyl acetate in hexanes).
-
Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., to 20%, 30%, and so on).
-
Collect fractions and monitor them by TLC to identify the fractions containing the desired product. The N1-isomer typically elutes before the more polar N4-isomer.
-
Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield purified this compound.
Data Presentation
Table 1: Typical Product Distribution in the Alkylation of 1,2,4-triazole with 1,2-dibromoethane (Representative Data)
| Reaction Conditions | This compound (N1-isomer) | 4-(2-Bromoethyl)-1H-1,2,4-triazole (N4-isomer) | 1,2-bis(1H-1,2,4-triazol-1-yl)ethane |
| NaH in DMF | ~50-70% | ~20-40% | ~5-10% |
| K₂CO₃ in Acetone | ~40-60% | ~30-50% | ~5-15% |
| DBU in THF | ~80-90% | ~5-15% | <5% |
Note: These values are estimates based on literature for similar alkylations and can vary depending on the specific reaction conditions.[1]
Visualizations
Caption: Synthesis of this compound and formation of major byproducts.
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Characterization of Unexpected Products in Triazole Synthesis
Welcome to the technical support center for triazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and characterize unexpected products that may arise during their experiments. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC), ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), and other triazole synthesis methods.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete according to TLC/LC-MS, but the NMR spectrum of my purified product shows unexpected peaks. What could they be?
A1: Unexpected peaks in the NMR spectrum of a seemingly pure triazole product can arise from several sources:
-
Isomeric Products: The most common unexpected products are isomers of the desired triazole. In CuAAC, which is expected to yield the 1,4-disubstituted triazole, trace amounts of the 1,5-isomer can sometimes form. In uncatalyzed or ruthenium-catalyzed reactions, mixtures of regioisomers are more common. Additionally, rearrangements such as the Dimroth rearrangement can lead to isomeric products.[1][2]
-
Residual Solvent or Reagents: Even after purification, solvents or reagents can remain trapped in the product. For instance, high-boiling point solvents like DMF or DMSO can be difficult to remove completely.
-
Metal Complexes: The catalyst used in the reaction (e.g., copper or ruthenium) can sometimes form stable complexes with the triazole product. These complexes can exhibit different NMR signals compared to the free triazole.[3][4][5]
-
Byproducts from Side Reactions: Various side reactions can lead to unexpected products. Common examples include oxidative homocoupling of the alkyne (Glaser coupling), formation of thiotriazoles in the presence of thiols, and rearrangements of the triazole ring.[6][7]
Q2: I observe a significant amount of a byproduct with a mass corresponding to a dimer of my alkyne starting material. What is this and how can I prevent it?
A2: This byproduct is likely the result of oxidative homocoupling of the alkyne, also known as Glaser coupling. This is a common side reaction in CuAAC, especially in the presence of oxygen. To minimize its formation:
-
Degas your solvents: Removing dissolved oxygen from the reaction mixture is crucial. This can be achieved by sparging with an inert gas like nitrogen or argon.
-
Use a reducing agent: Sodium ascorbate is commonly used in CuAAC to keep the copper in its active Cu(I) state and prevent oxidation to Cu(II), which can promote Glaser coupling.
-
Use a stabilizing ligand: Ligands such as THPTA or TBTA can stabilize the Cu(I) catalyst and reduce the likelihood of oxidative side reactions.[8]
Q3: My reaction involves a thiol-containing molecule, and I am seeing an unexpected product with a mass that suggests the incorporation of the thiol. What is happening?
A3: In the presence of thiols, a known side reaction in CuAAC is the formation of thiotriazoles. This occurs through a copper-catalyzed reaction involving the azide, the alkyne, and the thiol.[6][7][9] The yield of this byproduct can be significant, especially in biological systems with abundant free cysteine residues. To mitigate this:
-
Protect the thiol group: If possible, protect the thiol functionality before the click reaction and deprotect it afterward.
-
Optimize reaction conditions: Using a higher concentration of the reducing agent TCEP (tris(2-carboxyethyl)phosphine) has been shown to diminish the formation of thiotriazoles.[6]
Q4: I am performing a ruthenium-catalyzed reaction to obtain the 1,5-disubstituted triazole, but I am observing other products. What could they be?
A4: While RuAAC is known for its high regioselectivity for the 1,5-isomer, unexpected products can still form. These may include:
-
The 1,4-isomer: Although less common, the formation of the 1,4-disubstituted triazole can occur under certain conditions.
-
Ruthenium-triazole complexes: The ruthenium catalyst can form complexes with the triazole product, which may be stable enough to be isolated.[10][11]
-
Byproducts from substrate decomposition: Some substrates may not be stable under the reaction conditions, leading to decomposition products.
-
Transfer hydrogenation products: In some cases, concomitant transfer hydrogenation of certain functional groups (e.g., ketones) on the substrates can occur as a side reaction.[12][13]
Q5: What is a Dimroth rearrangement and how can I identify if it has occurred in my reaction?
A5: The Dimroth rearrangement is an isomerization of certain triazoles where endocyclic and exocyclic heteroatoms exchange positions.[1][2][14] This is more common in 1,2,4-triazoles but can also occur in 1,2,3-triazoles, especially with certain substitution patterns and under acidic, basic, or thermal conditions.[1][15][16] Identifying a Dimroth rearrangement product typically involves a combination of spectroscopic techniques:
-
NMR Spectroscopy: The chemical shifts and coupling patterns of the protons and carbons on the triazole ring and its substituents will be different for the rearranged isomer.
-
Mass Spectrometry: While the mass of the product will be identical to the starting material, the fragmentation pattern may differ.
-
UV Spectroscopy: Isomeric triazoles often exhibit different UV absorption wavelengths.[1]
Troubleshooting Guides
Issue 1: Unexpected Isomer Formation
Symptoms:
-
NMR spectrum shows more than the expected number of signals for the triazole ring and its substituents.
-
Mass spectrum shows the correct mass for the product, but purification is difficult, or multiple spots are observed on TLC with similar Rf values.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Catalyst or Reaction Conditions | For CuAAC, ensure you are using a reliable Cu(I) source or that your Cu(II) is effectively reduced by sodium ascorbate. For RuAAC, verify the catalyst's integrity and use the recommended solvent and temperature. |
| Thermal Rearrangement | Avoid excessive heating during the reaction or workup. If the reaction requires high temperatures, consider if a lower temperature method is available. |
| Acid or Base-Catalyzed Rearrangement (e.g., Dimroth) | Neutralize the reaction mixture carefully during workup. Avoid prolonged exposure to acidic or basic conditions. The presence of aliphatic substituents can sometimes facilitate the Dimroth rearrangement.[1] |
Issue 2: Formation of Metal-Triazole Complexes
Symptoms:
-
Product is highly colored, even after chromatography.
-
NMR signals are broad or shifted significantly.
-
Mass spectrum shows peaks corresponding to the triazole product plus the metal catalyst.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Removal of Catalyst | During workup, wash the organic layer with a chelating agent like EDTA to remove copper salts. For ruthenium, specific purification methods may be required. |
| Formation of a Stable Coordination Complex | The triazole product itself may be a good ligand for the metal catalyst. In such cases, consider using a different catalyst or modifying the workup procedure to break the complex (e.g., by changing the pH or using a stronger chelating agent). |
Data Presentation: Spectroscopic Data of Unexpected Products
The following table summarizes typical NMR and Mass Spectrometry data for some common unexpected products. Note that exact values will vary depending on the specific substituents.
| Unexpected Product | 1H NMR (ppm) | 13C NMR (ppm) | Mass Spectrometry (Fragmentation) |
| 1,5-Disubstituted-1,2,3-triazole (isomer of 1,4) | Triazole proton typically appears slightly downfield compared to the 1,4-isomer. | Chemical shifts of triazole carbons will differ from the 1,4-isomer. | May show different fragmentation patterns compared to the 1,4-isomer, although often subtle. |
| Alkyne Homodimer (Glaser product) | Absence of the terminal alkyne proton signal. Presence of signals corresponding to the dimerized structure. | Signals corresponding to the diacetylene carbons. | Molecular ion peak corresponding to twice the mass of the alkyne minus two protons. |
| Thiotriazole | Presence of signals from the thiol-containing moiety. The triazole proton signal will be present. | Signals corresponding to the triazole ring and the carbons of the thiol-containing substituent. | Molecular ion peak corresponding to the sum of the masses of the azide, alkyne, and thiol. |
| Dimroth Rearrangement Product | Different chemical shifts for the protons on the triazole ring and substituents due to the altered electronic environment. | Different chemical shifts for the carbons of the triazole ring. | Identical mass to the starting triazole, but potentially different fragmentation patterns. |
| Metal-Triazole Complex | Broadened signals or significant shifts in the proton signals of the triazole and its substituents. | Broadened or shifted carbon signals. | Peaks corresponding to [Product + Metal]+ or fragments thereof.[3][5] |
Experimental Protocols
Protocol 1: General Procedure for Quenching and Workup to Minimize Byproduct Formation in CuAAC
-
Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing with Chelating Agent: Combine the organic layers and wash with a saturated aqueous solution of EDTA to remove the copper catalyst. This step is crucial to prevent the formation of stable copper-triazole complexes.
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Characterization of an Unknown Byproduct by NMR and MS
-
Isolation: Isolate the unexpected product using a suitable chromatographic technique (e.g., preparative HPLC or careful column chromatography). Collect fractions and analyze by TLC or LC-MS to ensure purity.
-
1D NMR Spectroscopy:
-
2D NMR Spectroscopy:
-
Perform COSY (Correlation Spectroscopy) to identify proton-proton couplings.
-
Run HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
-
Use HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is particularly useful for piecing together the molecular skeleton.
-
-
Mass Spectrometry:
-
Structure Elucidation: Combine the information from NMR and MS to propose a structure for the unexpected product. Compare the spectroscopic data with literature values for known triazole isomers and byproducts if available.
Mandatory Visualizations
Logical Workflow for Troubleshooting Unexpected Peaks in NMR
Caption: A logical workflow for diagnosing the cause of unexpected peaks in an NMR spectrum.
Signaling Pathway for Common Byproduct Formation in CuAAC
Caption: Key reaction pathways leading to common byproducts in CuAAC reactions.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 3. ripublication.com [ripublication.com]
- 4. New triazole-based coordination complexes as antitumor agents against triple negative breast cancer MDA-MB-468 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cu-Catalyzed Azide-Alkyne-Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Photochemistry of Ru(II) Triazole Complexes with 6-Membered Chelate Ligands: Detection and Reactivity of Ligand-Loss Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01137J [pubs.rsc.org]
- 14. starchemistry888.com [starchemistry888.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 18. rsc.org [rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Reactions with 1-(2-Bromoethyl)-1H-1,2,4-triazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Bromoethyl)-1H-1,2,4-triazole. The following information is designed to help you address common challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction with this compound is showing a low conversion rate. What are the common causes and how can I improve the yield?
Low conversion rates are a frequent issue and can often be attributed to several factors related to reaction conditions and reagent stability.
Troubleshooting Steps:
-
Base Selection: The choice of base is critical for the deprotonation of the nucleophile. Weak bases may not be sufficient to drive the reaction to completion.
-
For moderately acidic nucleophiles (e.g., phenols, thiols), inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[1]
-
For less reactive nucleophiles, a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent may be necessary to ensure complete deprotonation.
-
-
Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction kinetics.
-
Polar aprotic solvents like N,N-Dimethylformamide (DMF) and acetonitrile (ACN) are commonly used for N-alkylation reactions as they can dissolve the triazole and the base.[2]
-
Ensure the use of anhydrous solvents, as moisture can quench the base and hinder the reaction.
-
-
Reaction Temperature: The reaction temperature should be optimized for your specific substrates.
-
Many alkylation reactions with bromoethyl-triazole derivatives proceed well at room temperature to moderate heat (e.g., 50-80 °C).
-
If the reaction is sluggish, a gradual increase in temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended. However, excessively high temperatures can lead to side product formation.[1]
-
-
Reagent Purity: Ensure the purity of this compound and the nucleophile. Impurities can interfere with the reaction.
Q2: I am observing the formation of multiple products in my reaction. What are the likely side products and how can I minimize them?
The formation of multiple products is a common challenge, often due to the nature of the triazole ring and the reactivity of the alkylating agent.
Common Side Products and Prevention Strategies:
-
Isomeric Products (N1 vs. N4 Alkylation): The 1,2,4-triazole ring has two potential sites for alkylation on the nitrogen atoms (N1 and N4), leading to a mixture of regioisomers. The ratio of these isomers can be influenced by the reaction conditions.
-
Solvent and Base Effects: The choice of solvent and base can influence the N1/N4 ratio. For some triazole alkylations, using a sterically hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a non-polar solvent can favor one isomer over the other.[3]
-
-
Di-alkylation/Quaternary Salt Formation: The product of the initial alkylation is still nucleophilic and can react with another molecule of this compound to form a quaternary triazolium salt.
-
Stoichiometry Control: Use a slight excess of the nucleophile relative to this compound to minimize over-alkylation of the product.
-
-
Elimination Reaction: The bromoethyl group can undergo elimination to form a vinyltriazole, especially in the presence of a strong, non-nucleophilic base.
-
Base Choice: Using a less sterically hindered and more nucleophilic base can favor substitution over elimination.
-
Q3: My product is difficult to purify. What are some common purification challenges and solutions?
Purification of triazole derivatives can be challenging due to the polarity of the products and the presence of closely related side products.
Purification Strategies:
-
Column Chromatography: This is the most common method for separating the desired product from unreacted starting materials and side products.
-
Solvent System Optimization: Use TLC to determine an optimal solvent system that provides good separation between your product and impurities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate or a mixture containing methanol) is often effective.
-
Isomer Separation: Separating N1 and N4 isomers can be particularly challenging. High-performance liquid chromatography (HPLC) or careful column chromatography with a shallow solvent gradient may be required.
-
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification method.
-
Acid-Base Extraction: If the product has basic properties (due to the triazole ring), an acid-base extraction can be used to separate it from non-basic impurities.
Quantitative Data Summary
While specific quantitative data for reactions involving this compound is not extensively available in the literature, the following table summarizes typical yields for analogous alkylation reactions with haloalkyl-heterocycles under various conditions. This data can serve as a general guideline for what to expect and for optimizing your own reactions.
| Nucleophile Class | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference Analogy |
| Phenols | 1,2-Dibromoethane | K₂CO₃ | DMF | Room Temp. | ~90% | [4] |
| Thiols | 1,2-Dibromoethane | NaH | THF | 0 - Room Temp. | 80-95% | General Knowledge |
| Heterocyclic Amines | Bromoalkanes | K₂CO₃ | DMF | 80-100 | 70-90% | [2] |
| Heterocyclic Amines | Bromoalkanes | Cs₂CO₃ | ACN | Reflux | 85-95% | [1] |
Experimental Protocols
The following are generalized experimental protocols for N-alkylation reactions using this compound. Note: These are starting points and may require optimization for your specific substrate.
Protocol 1: General Procedure for N-Alkylation of Phenols or Thiols
-
Reaction Setup: To a solution of the phenol or thiol (1.0 eq) in a suitable solvent (e.g., DMF, ACN), add a base (e.g., K₂CO₃, 1.5 eq).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 15-30 minutes, then add this compound (1.1 eq) dropwise.
-
Reaction Monitoring: Stir the reaction at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for N-Alkylation of Heterocyclic Amines
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve the heterocyclic amine (1.0 eq) in anhydrous DMF.
-
Deprotonation: Add a base (e.g., NaH, 1.2 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.
-
Addition of Alkylating Agent: Cool the mixture back to 0 °C and add a solution of this compound (1.1 eq) in anhydrous DMF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic extracts, dry, and concentrate. Purify the residue by column chromatography.
Visualizations
Experimental Workflow for a Typical N-Alkylation Reaction
Caption: A generalized workflow for N-alkylation reactions.
Logical Relationship for Troubleshooting Low Conversion Rates
Caption: Troubleshooting logic for low reaction conversion rates.
Disclaimer: The information provided is for guidance purposes only. All experiments should be conducted with appropriate safety precautions. Reaction conditions may need to be optimized for specific substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,3-Triazole Hybrids Containing Isatins and Phenolic Moieties: Regioselective Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Preventing di-alkylation side reactions with 1-(2-Bromoethyl)-1H-1,2,4-triazole
Welcome to the technical support center for 1-(2-Bromoethyl)-1H-1,2,4-triazole. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its use, with a particular focus on preventing di-alkylation side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has a primary electrophilic site at the carbon atom attached to the bromine, making it an effective alkylating agent for various nucleophiles. The 1,2,4-triazole ring itself contains three nucleophilic nitrogen atoms (N1, N2, and N4), which can potentially participate in side reactions, such as over-alkylation leading to the formation of quaternary triazolium salts, especially under harsh reaction conditions or with an excess of an alkylating agent.[1]
Q2: What is a di-alkylation side reaction in the context of using this compound?
A2: A di-alkylation side reaction occurs when a single nucleophilic substrate molecule reacts with two molecules of this compound. This is particularly common with substrates containing multiple nucleophilic sites or with primary amines and thiols that can undergo a second alkylation after the initial mono-alkylation. The intended product is the mono-alkylated species, while the di-alkylated product is considered a side product that complicates purification and reduces the yield of the desired compound.
Q3: How can I control the regioselectivity of alkylation on the 1,2,4-triazole ring if I am using it as the nucleophile?
A3: While this guide focuses on using this compound as an alkylating agent, it's useful to understand the factors controlling the triazole ring's nucleophilicity. The choice of base and solvent is crucial for directing alkylation to a specific nitrogen atom. For instance, using a non-nucleophilic, sterically hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like tetrahydrofuran (THF) has been shown to favor the formation of the N1-alkylated isomer.[1] In contrast, bases like sodium hydride (NaH) can lead to mixtures of N1 and N4 isomers.[1]
Troubleshooting Guide
This guide addresses common issues encountered during alkylation reactions with this compound, with a focus on minimizing the formation of the di-alkylation side product.
Problem 1: Low yield of the desired mono-alkylated product and significant formation of the di-alkylated side product.
| Potential Cause | Recommended Solution |
| Incorrect Stoichiometry: The molar ratio of this compound to the nucleophilic substrate is too high. | Use a molar excess of the nucleophilic substrate relative to this compound. A starting point is a 2:1 or even 3:1 molar ratio of substrate to alkylating agent. |
| High Reaction Temperature: Elevated temperatures can increase the rate of the second alkylation, leading to more di-alkylation. | Perform the reaction at a lower temperature. Room temperature or even 0 °C may be sufficient. Monitor the reaction progress by TLC or GC/MS to avoid unnecessarily long reaction times at higher temperatures. |
| Prolonged Reaction Time: Allowing the reaction to proceed for too long after the formation of the mono-alkylated product can favor the formation of the di-alkylated product. | Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, LC-MS). Quench the reaction as soon as the starting material is consumed or when the concentration of the desired mono-alkylated product is maximized. |
| Inappropriate Base: A strong, non-hindered base might deprotonate the mono-alkylated product, making it more susceptible to a second alkylation. | Consider using a milder or sterically hindered base. The choice of base should be compatible with the nucleophilicity of the substrate. For example, K2CO3 is often used in the alkylation of 1,2,3-triazoles.[2] |
Problem 2: Formation of a highly polar, insoluble material.
| Potential Cause | Recommended Solution |
| Formation of Quaternary Triazolium Salts: Over-alkylation of the triazole ring can lead to the formation of these salts.[1] | Avoid using a large excess of the alkylating agent and maintain a moderate reaction temperature.[1] Ensure precise stoichiometry. |
Problem 3: Inconsistent reaction outcomes.
| Potential Cause | Recommended Solution |
| Presence of Moisture: Moisture in the reagents or solvent can deactivate certain bases (e.g., NaH) and interfere with the reaction.[1] | Use anhydrous solvents and dry reagents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1] |
Experimental Protocols
Key Experiment: Selective Mono-alkylation of a Thiol with this compound
This protocol provides a general methodology for the selective mono-alkylation of a thiol. Optimization of stoichiometry, temperature, and reaction time may be necessary for different substrates.
Materials:
-
Thiol substrate
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the thiol substrate (2.0 equivalents) in anhydrous DMF, add potassium carbonate (2.2 equivalents).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours at room temperature.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to isolate the mono-alkylated product.
Data Presentation
The following table summarizes general reaction conditions to control the selectivity of alkylation reactions. The yields are illustrative and will vary depending on the specific substrates.
| Objective | Reactant Ratio (Substrate:Alkylating Agent) | Base | Solvent | Temperature | Expected Outcome |
| Mono-alkylation | 2:1 to 3:1 | K₂CO₃, Et₃N | DMF, CH₃CN | 0 °C to RT | Favors the formation of the mono-alkylated product. |
| Di-alkylation | 1:2.2 | DBU, NaH | THF, DMF | RT to Reflux | Favors the formation of the di-alkylated product.[1] |
Visualizations
Caption: A generalized experimental workflow for achieving controlled mono-alkylation using this compound.
Caption: A logical diagram for troubleshooting and mitigating the formation of di-alkylation side products.
References
Validation & Comparative
A Comparative Guide to Triazole Synthesis: Methods, Mechanisms, and Performance
The triazole ring system, a five-membered heterocycle with three nitrogen atoms, is a cornerstone in medicinal chemistry, materials science, and chemical biology. Its remarkable stability, capacity for hydrogen bonding, and dipole interactions have cemented its role as a critical pharmacophore and a versatile linker. This guide provides a comparative analysis of the most prominent methods for synthesizing 1,2,3- and 1,2,4-triazoles, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed protocols.
At a Glance: Comparing Key Triazole Synthesis Methods
The synthesis of triazoles has evolved significantly from classical thermal cycloadditions to highly efficient and regioselective catalytic methods. The following table summarizes the key quantitative parameters of the most widely employed techniques for the synthesis of 1,2,3-triazoles, providing a clear comparison to aid in method selection.
| Method Name | Reaction Type | Catalyst/Reagents | Solvent | Temperature (°C) | Reaction Time | Yield Range (%) | Regioselectivity |
| Huisgen 1,3-Dipolar Cycloaddition | Thermal Cycloaddition | None (Heat) | Toluene, Xylene, etc. | 80-140 | 12-48 h | 40-80 | Mixture of 1,4 and 1,5-isomers |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Catalytic Cycloaddition | Cu(I) source (e.g., CuSO₄/NaAscorbate, CuI) | Various (e.g., tBuOH/H₂O, DMSO, THF) | Room Temp. - 60 | 0.5-24 h | 85-99 | Exclusively 1,4-isomer[1] |
| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Catalytic Cycloaddition | Ru(II) complexes (e.g., [CpRuCl]₄, CpRuCl(COD)) | Toluene, DCE, THF | Room Temp. - 80 | 0.5-12 h | 70-95 | Exclusively 1,5-isomer[2][3] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Metal-Free Cycloaddition | None | Aqueous buffers, Organic solvents | Room Temp. | 0.5-24 h | 70-99 | 1,4- and 1,5-isomers possible depending on cyclooctyne |
In-Depth Analysis of 1,2,3-Triazole Synthesis Methods
The choice of synthetic route to a 1,2,3-triazole is primarily dictated by the desired regiochemistry and the tolerance of the starting materials to the reaction conditions.
The Classic Approach: Huisgen 1,3-Dipolar Cycloaddition
The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is the foundational reaction for 1,2,3-triazole synthesis.[4][5][6] However, this method generally requires elevated temperatures and long reaction times, and critically, it produces a mixture of 1,4- and 1,5-disubstituted regioisomers, necessitating often difficult purification.[5]
The "Click" Chemistry Gold Standard: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) revolutionized triazole synthesis and is a prime example of "click chemistry".[1][][8] This method is characterized by its high efficiency, mild reaction conditions, and, most importantly, its exclusive formation of the 1,4-disubstituted regioisomer.[1] The reaction is tolerant of a wide variety of functional groups and can often be performed in aqueous media, making it highly suitable for bioconjugation applications.[8][9]
Accessing the "Other" Isomer: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Complementary to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides exclusive access to 1,5-disubstituted 1,2,3-triazoles.[2][3][10] This method is particularly valuable as the 1,5-isomer is often difficult to obtain through other synthetic routes. RuAAC is also notable for its ability to utilize internal alkynes, leading to fully substituted triazoles.[2][11]
The Metal-Free Alternative: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where the presence of a metal catalyst is undesirable, such as in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful alternative.[12][13] This reaction utilizes a strained cyclooctyne, which reacts rapidly with an azide without the need for a catalyst.[12] The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne.[14] While generally slower than CuAAC, the development of new strained alkynes continues to improve the reaction rates.[13]
Synthesis of 1,2,4-Triazoles
While the azide-alkyne cycloadditions dominate the synthesis of 1,2,3-triazoles, distinct methods are employed for the preparation of their 1,2,4-isomers. Classical methods like the Pellizzari and Einhorn-Brunner reactions are well-established.[15] More contemporary approaches often involve the cyclization of amidrazones or the use of multicomponent reactions, offering greater flexibility and functional group tolerance.[16][17]
Experimental Protocols
Detailed methodologies for the key triazole synthesis reactions are provided below.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole.
Materials:
-
Organic azide (1.0 equiv)
-
Terminal alkyne (1.0-1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., 1:1 mixture of tert-butanol and water, DMSO, or THF)
Procedure:
-
In a round-bottom flask, dissolve the organic azide and terminal alkyne in the chosen solvent.
-
In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate and an aqueous solution of sodium ascorbate.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The color of the solution may change, indicating the reduction of Cu(II) to the active Cu(I) catalyst.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 1,4-disubstituted 1,2,3-triazole.
Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol outlines the synthesis of a 1,5-disubstituted 1,2,3-triazole.
Materials:
-
Organic azide (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Ruthenium catalyst (e.g., [CpRuCl]₄ or CpRuCl(COD)) (1-2 mol%)
-
Anhydrous and degassed solvent (e.g., toluene, 1,2-dichloroethane (DCE))
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the organic azide and terminal alkyne in the anhydrous and degassed solvent.
-
Add the ruthenium catalyst to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to 80 °C). The reaction should be protected from light.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the pure 1,5-disubstituted 1,2,3-triazole.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides a general method for the conjugation of an azide-containing molecule to a DBCO-functionalized molecule.
Materials:
-
Azide-functionalized molecule (1.0 equiv)
-
DBCO (dibenzocyclooctyne)-functionalized molecule (1.0-1.5 equiv)
-
Biocompatible buffer (e.g., phosphate-buffered saline (PBS), pH 7.4) or an appropriate organic solvent.
Procedure:
-
Dissolve the azide-functionalized molecule in the chosen buffer or solvent.
-
Add the DBCO-functionalized molecule to the solution.
-
Allow the reaction to proceed at room temperature. The reaction time will depend on the specific reactants and their concentrations.
-
Monitor the formation of the triazole product by a suitable analytical technique (e.g., LC-MS, SDS-PAGE for proteins).
-
If necessary, purify the conjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.
Visualizing the Pathways
The following diagrams, generated using Graphviz, illustrate the key concepts and workflows in triazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 3. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. vectorlabs.com [vectorlabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 17. isres.org [isres.org]
Validating the Structure of 1-(2-Triazolylethyl) Compounds by NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural integrity of novel chemical entities is a cornerstone of drug discovery and development. For compounds incorporating the 1-(2-triazolylethyl) moiety, a common structural motif in medicinal chemistry, unambiguous structural validation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose. This guide provides a comprehensive comparison of NMR spectroscopy with other analytical methods, supported by experimental data and detailed protocols, to aid researchers in the precise structural elucidation of 1-(2-triazolylethyl) compounds.
Comparative Analysis of Structural Validation Techniques
While other analytical techniques can provide valuable information, they often lack the detailed structural insights offered by NMR spectroscopy.
| Analytical Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Detailed atomic connectivity, regiochemistry, and stereochemistry. | Provides unambiguous structural determination. | Can be less sensitive than mass spectrometry; requires slightly larger sample amounts. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity; provides molecular formula confirmation. | Does not provide information on isomeric structures (e.g., 1,4- vs. 1,5-disubstituted triazoles). |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Quick and easy to perform. | Provides limited information on the overall molecular structure. |
| Elemental Analysis | Percentage composition of elements. | Confirms the elemental formula. | Does not distinguish between isomers. |
Structural Validation of a 1-(2-Triazolylethyl) Compound using NMR Spectroscopy
The definitive structural assignment of 1-(2-triazolylethyl) compounds relies on a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. These techniques allow for the precise mapping of proton and carbon environments and their connectivities.
A key aspect of validating 1,2,3-triazole derivatives is determining the substitution pattern on the triazole ring, which can be either 1,4- or 1,5-disubstituted. NMR spectroscopy provides clear diagnostic signals to differentiate between these regioisomers.
Key Diagnostic NMR Signals
-
Triazole Ring Proton (H-5): In 1,4-disubstituted 1,2,3-triazoles, the proton at the 5-position of the triazole ring typically appears as a singlet in the downfield region of the ¹H NMR spectrum, generally between δ 7.5 and 8.5 ppm[1].
-
Ethyl Bridge Protons: The two methylene groups of the ethyl bridge (-CH₂-CH₂-) exhibit characteristic triplet or multiplet signals in the ¹H NMR spectrum. The chemical shifts are influenced by the neighboring triazole ring and the substituent at the other end of the ethyl group.
-
Triazole Ring Carbons (C-4 and C-5): The chemical shifts of the triazole ring carbons in the ¹³C NMR spectrum are highly diagnostic for distinguishing between regioisomers.
Experimental Data
The following table summarizes the ¹H and ¹³C NMR chemical shifts for a representative 1-(2-(1,2,3-triazol-1-yl)ethyl) compound. For comparison, data for a related triazole derivative without the ethyl linker is also presented.
Table 1: ¹H and ¹³C NMR Data for Representative Triazole Compounds
| Compound | Proton (¹H) Chemical Shifts (δ, ppm) | Carbon (¹³C) Chemical Shifts (δ, ppm) |
| 1-(2-(4-((2-methoxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)-2-methyl-5-nitro-1H-imidazole [2] | Triazole-H5: Not specifiedN-CH₂-CH₂-Im: 4.72 (s, 2H, H8')N-CH₂-CH₂-Im: Not specified | Triazole-C4: Not specifiedTriazole-C5: Not specifiedN-CH₂-CH₂-Im: 56.9 (C8')N-CH₂-CH₂-Im: Not specified |
| 1-benzyl-4-phenyl-1H-1,2,3-triazole [1] | Triazole-H5: 8.60 (s, 1H)N-CH₂-Ph: 5.67 (s, 2H) | Triazole-C4: 123.4Triazole-C5: 148.1N-CH₂-Ph: 53.0 |
Note: "Im" refers to the imidazole ring. The provided data for the 1-(2-triazolylethyl) compound is for a complex structure, and not all signals for the ethyl bridge are explicitly assigned in the source.
Experimental Protocols
Sample Preparation for NMR Analysis
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Quantity: Weigh approximately 5-10 mg of the purified 1-(2-triazolylethyl) compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆, CD₃OD). The choice of solvent can slightly affect chemical shifts.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean NMR tube.
-
Tube Capping and Labeling: Securely cap the NMR tube and label it clearly.
1D NMR Data Acquisition (¹H and ¹³C)
-
Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 90° pulse, a spectral width of -2 to 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required.
-
2D NMR Data Acquisition (COSY, HSQC, HMBC)
Two-dimensional NMR experiments are essential for unambiguous assignment of proton and carbon signals, especially for complex molecules.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is particularly useful for tracing the connectivity of the ethyl bridge protons and their coupling to adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the direct assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is crucial for identifying quaternary carbons (like C-4 of the triazole ring) and for piecing together the molecular fragments.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of a 1-(2-triazolylethyl) compound using NMR spectroscopy.
Caption: Workflow for NMR-based structural validation.
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the key correlations observed in 2D NMR experiments that are used to validate the structure of a 1-(2-triazolylethyl) moiety.
Caption: Key 2D NMR correlations for structural validation.
By following the detailed protocols and utilizing the comparative data provided, researchers can confidently and accurately validate the structure of novel 1-(2-triazolylethyl) compounds, ensuring the integrity of their chemical matter for downstream applications in drug development and other scientific endeavors.
References
A Comparative Guide to the Synthesis of 1-Substituted Triazoles: One-Pot vs. Stepwise Approaches
For researchers, scientists, and drug development professionals, the synthesis of 1-substituted triazoles, a key structural motif in medicinal chemistry and materials science, presents a choice between two primary methodologies: one-pot synthesis and traditional stepwise procedures. This guide provides an objective comparison of these approaches, supported by experimental data, detailed protocols, and visual representations of the underlying chemical processes.
The development of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1] This has led to the rise of one-pot methodologies that offer significant advantages in terms of efficiency and safety. Concurrently, stepwise synthesis, which involves the separate preparation and isolation of intermediates, remains a valuable and widely practiced approach. The choice between these methods depends on factors such as the specific substrates, desired purity, scalability, and safety considerations.
Performance Comparison: One-Pot vs. Stepwise Synthesis
One-pot syntheses of 1-substituted triazoles typically involve the in situ generation of an organic azide from a corresponding halide or other precursor, followed immediately by a cycloaddition reaction with a terminal alkyne in the presence of a catalyst.[2][3][4][5] This approach streamlines the synthetic process, reduces purification steps, and minimizes the handling of potentially hazardous and explosive organic azides.[2][5] In contrast, a stepwise approach involves the synthesis and purification of the organic azide in a separate step before its reaction with the alkyne.
The following table summarizes key quantitative data from representative experimental procedures for both one-pot and stepwise syntheses of 1,4-disubstituted 1,2,3-triazoles.
| Parameter | One-Pot Synthesis | Stepwise Synthesis (CuAAC) |
| Starting Materials | Alkyl/Benzyl Halide, Sodium Azide, Terminal Alkyne | Organic Azide, Terminal Alkyne |
| Catalyst | Copper(I) source (e.g., CuSO₄/Sodium Ascorbate, CuI) | Copper(I) source (e.g., CuSO₄/Sodium Ascorbate, CuI) |
| Typical Reaction Time | 10 minutes - 36 hours[3][6] | 30 minutes - several hours[7] |
| Typical Yield | Good to excellent (60-98%)[8][9] | Generally high to excellent (often >90%) |
| Workup/Purification | Simple filtration and recrystallization may suffice | Often requires chromatographic purification[10] |
| Safety | Avoids isolation of potentially explosive organic azides[2][5] | Requires handling and potential isolation of organic azides |
| Atom Economy | Generally higher due to fewer intermediate workups | Can be lower due to losses during intermediate purification |
Experimental Protocols
One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazoles
This protocol is adapted from a procedure involving the in situ generation of an azide from an α-halo ketone followed by a copper-catalyzed cycloaddition.[3]
Materials:
-
α-Halo ketone (1.0 eq)
-
Sodium azide (1.2 eq)
-
Terminal alkyne (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.1 eq)
-
Polyethylene glycol (PEG 400) and Water (1:1 v/v)
Procedure:
-
To a round-bottom flask, add the α-halo ketone, sodium azide, terminal alkyne, and the PEG 400/water solvent mixture.
-
Stir the mixture at room temperature to ensure homogeneity.
-
Add copper(II) sulfate pentahydrate followed by sodium ascorbate to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure 1,4-disubstituted 1,2,3-triazole.[3]
Stepwise Synthesis of 1,4-Disubstituted 1,2,3-Triazoles (CuAAC)
This protocol outlines a typical copper-catalyzed azide-alkyne cycloaddition, a cornerstone of click chemistry.[1][7]
Step 1: Synthesis and Isolation of Organic Azide (Example: Benzyl Azide)
-
Caution: Organic azides are potentially explosive and should be handled with appropriate safety precautions.
-
Dissolve benzyl bromide in a suitable solvent (e.g., acetone or DMF).
-
Add sodium azide in slight excess.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Perform an aqueous workup to remove inorganic salts.
-
Extract the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to obtain the benzyl azide.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Materials:
-
Organic azide (from Step 1) (1.0 eq)
-
Terminal alkyne (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)
-
Sodium ascorbate (0.02-0.1 eq)
-
Solvent (e.g., t-BuOH/H₂O, DMSO)
Procedure:
-
Dissolve the organic azide and terminal alkyne in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction at room temperature. The reaction is often rapid.
-
Monitor the reaction by TLC.
-
Upon completion, perform a suitable workup, which may involve dilution with water, extraction with an organic solvent, and subsequent purification by column chromatography to isolate the pure 1,4-disubstituted 1,2,3-triazole.[1]
Visualizing the Synthetic Pathways
To better understand the processes involved, the following diagrams illustrate the experimental workflows and the catalytic cycles for both copper and ruthenium-catalyzed triazole syntheses.
Caption: Experimental workflow for a one-pot synthesis of 1-substituted triazoles.
Caption: Experimental workflow for a stepwise synthesis of 1-substituted triazoles.
The catalytic cycle is central to the formation of the triazole ring. The copper-catalyzed reaction yields 1,4-disubstituted products, while the ruthenium-catalyzed version typically produces the 1,5-regioisomer.
Caption: Simplified catalytic cycle of the CuAAC reaction for 1,4-disubstituted triazoles.
Caption: Simplified catalytic cycle of the RuAAC reaction for 1,5-disubstituted triazoles.[11][12][13][14]
Conclusion
Both one-pot and stepwise syntheses are powerful methods for obtaining 1-substituted triazoles.
One-pot synthesis excels in its operational simplicity, enhanced safety profile by avoiding the isolation of organic azides, and often higher overall efficiency. This makes it particularly attractive for rapid library synthesis and green chemistry applications.[2][3]
Stepwise synthesis , while more labor-intensive, allows for the purification of intermediates, which can be advantageous for achieving very high purity of the final product and for troubleshooting complex reactions. It also offers greater control over each individual transformation.
The choice of methodology will ultimately be guided by the specific goals of the research, the nature of the substrates, and the available resources. For many applications in drug discovery and development where rapid access to diverse triazole derivatives is crucial, the one-pot approach presents a compelling and efficient strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by the ‘Click’ reaction of alkyl halides or aryl boronic acids, sodium azide and terminal alkynes over a Cu/Al2O3 surface under ball-milling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. broadpharm.com [broadpharm.com]
- 8. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 10. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 14. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Differentiating N1 and N4 Alkylated 1,2,4-Triazoles
For researchers and professionals in drug development and materials science, the selective functionalization of nitrogen heterocycles is a cornerstone of molecular design. The 1,2,4-triazole ring, a common scaffold in pharmaceuticals and energetic materials, presents a classic challenge in regioselectivity upon alkylation, yielding either N1 or N4 substituted isomers. The distinct electronic and steric environments of these isomers lead to significant differences in their biological activity and material properties. Consequently, unambiguous structural characterization is paramount.
This guide provides a comparative analysis of N1- and N4-alkylated 1,2,4-triazoles, focusing on the key spectroscopic techniques used for their differentiation: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and supporting data are presented to aid researchers in the definitive assignment of their synthesized compounds.
Synthesis and Regioselectivity
The direct alkylation of 1,2,4-triazole typically yields a mixture of N1 and N4 isomers.[1][2] The N1 position is generally more nucleophilic, often resulting in the N1-alkylated product as the major isomer.[1] However, the ratio of N1 to N4 products can be influenced by various factors, including the nature of the alkylating agent, the base employed, the solvent, and the reaction temperature.[1]
Spectroscopic Comparison
The primary and most definitive methods for distinguishing between N1 and N4 alkylated 1,2,4-triazoles are ¹H and ¹³C NMR spectroscopy. The inherent symmetry of the N4 isomer and the asymmetry of the N1 isomer give rise to characteristically different spectra.
¹H NMR Spectroscopy
In the ¹H NMR spectrum, the key diagnostic signals are those of the triazole ring protons.
-
N1-Alkylated Isomers : Due to the lack of a C₂ symmetry axis, the two protons on the triazole ring, H-3 and H-5, are in chemically non-equivalent environments. This results in two distinct signals, typically observed as singlets or doublets depending on coupling with other nuclei.[2]
-
N4-Alkylated Isomers : The alkyl group is attached to the nitrogen atom that is not part of the N-N bond. This substitution pattern preserves the C₂ symmetry of the triazole ring. Consequently, the H-3 and H-5 protons are chemically equivalent and appear as a single, combined signal (a singlet) in the ¹H NMR spectrum.
| Compound Type | Triazole Ring Protons | Appearance in ¹H NMR | Typical Chemical Shift (δ, ppm) |
| N1-Alkylated | H-3 and H-5 (non-equivalent) | Two distinct signals | ~8.0 - 8.5 and ~8.5 - 9.0 |
| N4-Alkylated | H-3 and H-5 (equivalent) | One signal (2H) | ~8.2 - 8.7 |
Note: Chemical shifts are approximate and can vary depending on the solvent and the nature of the alkyl substituent.
¹³C NMR Spectroscopy
A similar trend based on molecular symmetry is observed in the ¹³C NMR spectra.
-
N1-Alkylated Isomers : The two carbon atoms of the triazole ring, C-3 and C-5, are in different electronic environments and are therefore non-equivalent. This leads to two separate signals in the ¹³C NMR spectrum.
-
N4-Alkylated Isomers : Due to the C₂ symmetry, the C-3 and C-5 carbons are chemically equivalent. This results in a single resonance for both carbons in the ¹³C NMR spectrum.
| Compound Type | Triazole Ring Carbons | Appearance in ¹³C NMR | Typical Chemical Shift (δ, ppm) |
| N1-Alkylated | C-3 and C-5 (non-equivalent) | Two distinct signals | ~144 - 148 and ~152 - 156 |
| N4-Alkylated | C-3 and C-5 (equivalent) | One signal | ~145 - 150 |
Note: Chemical shifts are approximate and can vary depending on the solvent and the nature of the alkyl substituent.
Infrared (IR) Spectroscopy
While NMR provides the most definitive structural evidence, IR spectroscopy can offer supporting information. The differences in the IR spectra of N1 and N4 isomers are often subtle. The characteristic vibrations of the 1,2,4-triazole ring, such as C-H, C=N, and N-N stretching, will be present in both isomers.[3][4] Minor shifts in the positions and intensities of these bands may be observed due to the different electronic distribution in the two isomers.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |
| C-H stretching (aromatic) | 3100 - 3150 | Present in both isomers. |
| C-H stretching (aliphatic) | 2850 - 3000 | From the alkyl substituent. |
| C=N stretching | 1500 - 1550 | Ring stretching vibrations.[3] |
| N-N stretching | 1250 - 1350 | Ring stretching vibrations. |
| Ring bending/deformation | 900 - 1100 | Can be complex and may show slight differences between isomers. |
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Both N1 and N4 alkylated 1,2,4-triazoles exhibit absorption bands in the UV region, typically below 250 nm, corresponding to π → π* transitions of the triazole ring.[5][6] While subtle differences in the absorption maxima (λmax) and molar absorptivity (ε) may exist between the two isomers due to the influence of the alkyl group's position on the electronic structure, these differences are generally not pronounced enough to be used as a primary method for differentiation without authentic standards for comparison.
Experimental Protocols
General Procedure for Alkylation of 1,2,4-Triazole
-
To a solution of 1,2,4-triazole (1.0 eq.) in a suitable solvent (e.g., DMF, acetonitrile) is added a base (e.g., K₂CO₃, NaH, 1.1 eq.).
-
The mixture is stirred at room temperature for 30 minutes.
-
The alkylating agent (e.g., alkyl halide, 1.0-1.2 eq.) is added, and the reaction mixture is stirred at an appropriate temperature (ranging from room temperature to elevated temperatures) until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product, a mixture of N1 and N4 isomers, is purified by column chromatography on silica gel to separate the two regioisomers.
Spectroscopic Analysis
NMR Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Analyze the number of signals, chemical shifts, and integration in the aromatic region to determine the substitution pattern (N1 vs. N4).
IR Spectroscopy:
-
Acquire the IR spectrum of the sample using an FTIR spectrometer.
-
For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
-
For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).
-
Analyze the positions of the characteristic absorption bands.
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).
-
Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm) using a spectrophotometer.
-
Identify the wavelength of maximum absorption (λmax).
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijrpc.com [ijrpc.com]
- 5. researchgate.net [researchgate.net]
- 6. The electronic states of 1,2,4-triazoles: a study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations - PubMed [pubmed.ncbi.nlm.nih.gov]
Cost-benefit analysis of different alkylating agents for triazole synthesis
For researchers, scientists, and drug development professionals, the choice of an alkylating agent for N-alkylation in triazole synthesis is a critical decision that balances reactivity, cost, and safety. This guide provides a comparative analysis of three commonly used alkylating agents: methyl iodide, dimethyl sulfate, and benzyl bromide, supported by experimental data and safety considerations to inform your selection process.
The N-alkylation of triazoles is a fundamental transformation in the synthesis of a wide array of biologically active compounds. The efficiency of this reaction is heavily dependent on the chosen alkylating agent. This comparison focuses on the economic and practical aspects of using methyl iodide, dimethyl sulfate, and benzyl bromide, providing a framework for selecting the most suitable reagent for specific research and development needs.
Comparative Analysis of Alkylating Agents
The selection of an appropriate alkylating agent involves a trade-off between reactivity, cost, and safety. The following table summarizes the key quantitative data for methyl iodide, dimethyl sulfate, and benzyl bromide.
| Alkylating Agent | Molecular Weight ( g/mol ) | Indicative Price (USD/kg) | Boiling Point (°C) | Typical Reaction Time | Typical Yield (%) | Key Safety Concerns |
| Methyl Iodide | 141.94 | 100 - 200[1][2][3][4] | 42.4 | 12-24 hours | 60-70 | Toxic, volatile, potential carcinogen[5] |
| Dimethyl Sulfate | 126.13 | 5 - 15[6][7][8] | 188 | 1-4 hours | 80-95 | Highly toxic, corrosive, probable human carcinogen[5] |
| Benzyl Bromide | 171.03 | 20 - 40[9][10][11][12] | 198-199 | 2-6 hours | 85-95 | Lachrymator, corrosive, toxic |
Cost-Benefit Breakdown
Methyl Iodide: While a highly effective methylating agent, its high cost and volatility make it less economically viable for large-scale syntheses.[5] The lower boiling point requires careful temperature control to prevent loss of the reagent. Its toxicity profile necessitates stringent safety protocols.
Dimethyl Sulfate (DMS): From a purely economic standpoint, DMS is often the reagent of choice for industrial applications.[5] Its low cost and high reactivity, leading to shorter reaction times and potentially higher yields, contribute to significant cost savings.[5] However, its high toxicity and classification as a probable human carcinogen demand robust safety infrastructure and handling procedures, which can add to the overall operational cost.[5]
Benzyl Bromide: Offering a balance between reactivity and cost, benzyl bromide is a versatile alkylating agent. It is more expensive than DMS but generally less so than methyl iodide. Its higher boiling point compared to methyl iodide simplifies reaction setup. While still a hazardous substance requiring careful handling, its safety profile is often considered more manageable than that of DMS for laboratory-scale work.
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful synthesis. Below are representative protocols for the N-alkylation of 1,2,4-triazole with the discussed alkylating agents.
Protocol 1: N-Methylation of 1,2,4-Triazole using Methyl Iodide
Materials:
-
1,2,4-Triazole
-
Sodium Methoxide (25% in Methanol)
-
Methyl Iodide
-
Methanol
-
Deionized Water
-
Chloroform
Procedure:
-
To a solution of 1,2,4-triazole in methanol, add a solution of sodium methoxide in methanol dropwise at room temperature.
-
Heat the mixture to 56°C for 2 hours to facilitate the formation of the sodium salt.
-
Cool the reaction mixture in an ice bath.
-
Slowly add methyl iodide dropwise to the cooled solution.
-
Allow the reaction to stir at a gentle reflux for 19 hours.
-
Remove the methanol by distillation.
-
Dissolve the resulting residue in deionized water.
-
Perform a continuous liquid-liquid extraction with chloroform to isolate the product.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-methyl-1,2,4-triazole.
Protocol 2: N-Methylation of 1,2,4-Triazole using Dimethyl Sulfate
Materials:
-
1,2,4-Triazole
-
Dimethyl Sulfate
-
Sodium Bicarbonate
-
Acetone
Procedure:
-
In a round-bottom flask, combine 1,2,4-triazole, sodium bicarbonate, and acetone.
-
Add dimethyl sulfate to the suspension.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography.
-
After completion (typically 1-4 hours), cool the mixture to room temperature.
-
Filter off the sodium bicarbonate.
-
Remove the acetone from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 3: N-Benzylation of 1,2,4-Triazole using Benzyl Bromide
Materials:
-
1,2,4-Triazole
-
Benzyl Bromide
-
Potassium Carbonate
-
Acetone
Procedure:
-
Suspend 1,2,4-triazole and potassium carbonate in acetone.
-
Add benzyl bromide to the mixture.
-
Reflux the reaction mixture for 2-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.
-
Evaporate the acetone under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to afford the N-benzylated triazole isomers.
Visualizing the Workflow and Decision-Making Process
To further aid in the selection and execution of triazole synthesis, the following diagrams illustrate a typical experimental workflow and a decision-making flowchart.
References
- 1. Methyl Iodide - MeI Prices, Manufacturers & Suppliers [tradeindia.com]
- 2. dir.indiamart.com [dir.indiamart.com]
- 3. m.indiamart.com [m.indiamart.com]
- 4. Iodomethane price,buy Iodomethane - chemicalbook [m.chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Dimethyl Sulphate (dms at 826.00 INR in Mumbai, Maharashtra | A. B. Enterprises [tradeindia.com]
- 7. Dimethyl Sulphate - Dimethyl Sulfate Price, Manufacturers & Suppliers [exportersindia.com]
- 8. m.indiamart.com [m.indiamart.com]
- 9. indiamart.com [indiamart.com]
- 10. Sigma Aldrich Benzyl bromide 2.5 kg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 11. dir.indiamart.com [dir.indiamart.com]
- 12. A13535.0B [thermofisher.com]
A Comparative Guide to the Mass Spectrometry Analysis of 1-(2-Bromoethyl)-1H-1,2,4-triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole moiety is a critical pharmacophore in a multitude of bioactive compounds, making the robust analytical characterization of its derivatives essential for drug discovery and development.[1] This guide provides a comparative overview of mass spectrometry (MS) techniques for the analysis of 1-(2-Bromoethyl)-1H-1,2,4-triazole and its derivatives, offering insights into fragmentation patterns and alternative analytical methodologies.
Mass Spectrometry Analysis
Mass spectrometry is a cornerstone technique for the structural elucidation and identification of 1,2,4-triazole derivatives. The fragmentation behavior of the triazole ring is highly dependent on the ionization method and the nature and position of its substituents.[1]
Common Ionization Techniques:
-
Electron Ionization (EI): This hard ionization technique often leads to extensive fragmentation, providing detailed structural information. For the 1H-1,2,4-triazole ring, a characteristic fragmentation involves the loss of HCN, resulting in a significant fragment ion at m/z 42.[1] More complex derivatives may exhibit loss of a nitrogen molecule (N₂).[1]
-
Electrospray Ionization (ESI): As a softer ionization technique, ESI is particularly useful for analyzing polar and thermally labile molecules, often yielding a prominent molecular ion peak which is crucial for determining the molecular weight.[1] Fragmentation patterns in ESI-MS can be controlled by varying the fragmentor voltage, allowing for targeted structural analysis.[1][2]
Fragmentation of this compound:
The mass spectrum of this compound (C₄H₆BrN₃, MW: 176.01) would be expected to show a molecular ion peak.[3] Key fragmentation pathways likely involve the cleavage of the bromoethyl side chain. Alpha-cleavage next to the triazole ring and cleavage of the C-Br bond are anticipated fragmentation patterns. The presence of bromine would also result in a characteristic isotopic pattern for bromine-containing fragments.
Experimental Protocol: ESI-MS Analysis
A general protocol for the analysis of this compound derivatives using an Agilent HPLC-MS system is outlined below.[1][2]
Instrumentation:
-
Agilent 1260 Infinity HPLC System
-
Agilent 6120 Mass Spectrometer
HPLC Conditions:
| Parameter | Value |
| Column | Zorbax SB C18, 4.6 × 30 mm, 1.8 μm |
| Column Temperature | 40 °C |
| Mobile Phase | 50:50 (v/v) 0.1% formic acid in water and 0.1% formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
MS Conditions:
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Drying Gas (Nitrogen) Flow Rate | 10 L/min |
| Capillary Voltage | 4000 V |
| Fragmentor Voltage | 0, 100, 200 V (varied to induce fragmentation) |
| Scan Range | m/z 100–1000 |
Alternative Analytical Techniques
While mass spectrometry is a powerful tool, other analytical techniques can provide complementary information for the characterization of 1,2,4-triazole derivatives.
| Technique | Principle | Application for Triazole Derivatives |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed information about the chemical structure, connectivity, and stereochemistry of the molecule. 1H and 13C NMR are routinely used to characterize newly synthesized triazole derivatives.[4][5] |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by the molecule's vibrations. | Identifies characteristic functional groups present in the molecule, such as N-H, C=N, and C-N bonds within the triazole ring.[4] |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase. | A greener alternative to HPLC that offers fast separations and reduced organic solvent consumption, suitable for the analysis of chiral triazole compounds.[6] |
| Capillary Electrophoresis (CE) | Separates ions based on their electrophoretic mobility. | An inherently "green" separation technique that minimizes solvent usage.[6] |
Visualizing the Workflow and Fragmentation
To aid in understanding the analytical process and molecular behavior, the following diagrams illustrate the experimental workflow and a generalized fragmentation pathway.
Caption: Experimental workflow for LC-MS analysis.
Caption: Generalized fragmentation of the parent ion.
References
- 1. benchchem.com [benchchem.com]
- 2. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmainfo.in [pharmainfo.in]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Catalytic and Non-Catalytic Triazole Alkylation for Drug Discovery and Development
For researchers, scientists, and drug development professionals, the regioselective alkylation of triazoles is a critical process in the synthesis of a vast array of pharmacologically active compounds. The choice between a catalytic or non-catalytic approach can significantly impact reaction efficiency, regioselectivity, and scalability. This guide provides an objective comparison of these two methodologies, supported by experimental data, detailed protocols, and mechanistic diagrams to inform your synthetic strategy.
The ambident nucleophilic nature of triazoles presents a fundamental challenge in their functionalization, often leading to mixtures of N-alkylated isomers. Non-catalytic methods, typically relying on strong bases, have been the traditional approach. However, the emergence of sophisticated catalytic systems offers powerful alternatives for controlling regioselectivity and improving reaction conditions.
Quantitative Comparison of Performance
The following tables summarize key performance indicators for representative non-catalytic and catalytic triazole alkylation reactions, highlighting differences in yield, regioselectivity, and reaction conditions.
Table 1: Non-Catalytic Alkylation of 1,2,4-Triazole
| Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | N1:N4 Ratio | Total Yield (%) | Reference |
| 4-Nitrobenzyl chloride | DBU | THF | 20 | 16 | 90:10 | 93 | [1] |
| Ethyl bromide | DBU | THF | 20 | 16 | 90:10 | 88 | [1] |
| Benzyl bromide | K₂CO₃ | Ionic Liquid | 80 (MW) | 0.17 | N1 selective | 88 | [2] |
| n-Butyl bromide | K₂CO₃ | Ionic Liquid | 80 (MW) | 0.25 | N1 selective | 85 | [2] |
| 4-Nitrobenzyl halide | Various | Various | Various | Various | ~90:10 | High | [3] |
Table 2: Catalytic Alkylation of Triazoles
| Triazole | Alkylating/Arylating Agent | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Regioselectivity | Yield (%) | Reference |
| 1,2,4-Triazole | 4-Iodotoluene | Cu₂O | Cs₂CO₃ | DMF | 100 | 24 | N1 selective | Excellent | [4] |
| 1,2,4-Triazole | Aryl bromides | CuCl | K₂CO₃ | DMSO | 120 | 24 | N1 selective | up to 88 | [1][3] |
| 1,2,3-Triazole | Benzyl bromides | Ruthenium Complex | - | - | - | - | N1, N3 selective | High | [5] |
| 5-Aryl-4-trifluoroacetyl-1,2,3-triazole | Benzyl bromide | - | Na₂CO₃ | DMF | RT | - | N2 selective (>94%) | up to 86 | [6] |
| 1,2,4-Triazole | 4-Substituted Triazoles | CuOAc | - | MeCN | 80 | 4 | N1-Aryl | High |
Mechanistic Insights and Experimental Workflows
The regiochemical outcome of triazole alkylation is dictated by the electronic and steric properties of the triazole, the alkylating agent, and the reaction conditions. Catalysts introduce an additional layer of control by selectively activating a specific nitrogen atom or by directing the alkylating agent.
Non-Catalytic Pathway
In non-catalytic systems, a base is used to deprotonate the triazole, forming a triazolate anion. This anion exists in equilibrium between different tautomers, and alkylation can occur at multiple nitrogen atoms. Typically, for 1,2,4-triazole, the N1 isomer is thermodynamically favored and predominates in the product mixture.
Catalytic Pathway (Copper-Catalyzed Example)
Copper-catalyzed N-arylation of triazoles, a related and illustrative process, typically involves the formation of a copper-triazolate intermediate. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to yield the N-arylated triazole and regenerate the copper(I) catalyst. This catalytic cycle provides high regioselectivity for the N1 position.
Experimental Workflow: A Comparative Overview
The general workflow for both approaches involves similar steps, but with key differences in the reaction setup and workup procedures.
Experimental Protocols
Non-Catalytic Alkylation of 1,2,4-Triazole with 4-Nitrobenzyl Chloride[1]
Materials:
-
1,2,4-Triazole (1.1 equiv.)
-
4-Nitrobenzyl chloride (1.0 equiv.)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv.)
-
Tetrahydrofuran (THF)
Procedure:
-
To a mechanically stirred suspension of 1,2,4-triazole and 4-nitrobenzyl chloride in THF, add a solution of DBU in THF via syringe pump over 1 hour.
-
Stir the resulting solution at room temperature for 16 hours.
-
Filter the reaction mixture and wash the filter cake with THF.
-
Concentrate the filtrate to a residue.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and concentrate to afford the product mixture.
-
The isomer ratio can be determined by ¹H NMR analysis of the crude product. Further purification can be achieved by recrystallization or column chromatography.
Catalytic N-Arylation of 1,2,4-Triazole with 4-Iodotoluene[4]
Materials:
-
1H-1,2,4-Triazole (1.0 equiv.)
-
4-Iodotoluene (1.5 equiv.)
-
Copper(I) oxide (Cu₂O) (0.05 equiv.)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv.)
-
N-ligand (e.g., a substituted phenanthroline derivative) (0.2 equiv.)
-
Dry Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, combine 4-iodotoluene, 1H-1,2,4-triazole, cesium carbonate, copper(I) oxide, and the N-ligand in dry DMF.
-
Stir the reaction mixture at 100 °C under a nitrogen atmosphere for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Purify the residue by silica gel chromatography (e.g., using a mobile phase of petroleum ether/ethyl acetate) to isolate the pure 1-p-tolyl-1H-1,2,4-triazole.
Conclusion and Recommendations
Non-catalytic alkylation of triazoles, particularly with bases like DBU, offers a straightforward and high-yielding method for the synthesis of N1-substituted 1,2,4-triazoles.[1][3] This approach is often sufficient when the desired regioisomer is the major product and can be easily separated from minor isomers. The use of microwave irradiation in combination with ionic liquids can further enhance reaction rates and yields.[2]
Catalytic methods provide a superior level of control over regioselectivity, which is indispensable when minor isomers are desired or when isomer separation is challenging. Copper-catalyzed systems are well-established for the N1-arylation of triazoles, offering excellent yields under relatively mild conditions.[4] For access to other regioisomers, such as 1,5-disubstituted 1,2,3-triazoles, ruthenium catalysts are the catalysts of choice.[5]
The selection of an optimal method will depend on the specific synthetic target, the required level of regiochemical purity, and considerations of cost and scalability. For initial exploratory studies, non-catalytic methods may be more convenient. However, for the development of drug candidates where precise control of the molecular architecture is paramount, the investment in developing a catalytic protocol is often justified.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. repository.nie.edu.sg [repository.nie.edu.sg]
- 4. asianpubs.org [asianpubs.org]
- 5. Facile synthesis of 1,5-disubstituted 1,2,3-triazoles by the regiospecific alkylation of a ruthenium triazolato complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(2-Bromoethyl)-1H-1,2,4-triazole: A Guide for Laboratory Professionals
The safe and compliant disposal of 1-(2-Bromoethyl)-1H-1,2,4-triazole is critical for maintaining a secure laboratory environment and adhering to regulatory standards. As a brominated organic compound, this chemical is categorized as halogenated organic waste and necessitates specific handling and disposal protocols. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, at a minimum, chemical-resistant gloves, safety goggles, and a laboratory coat.[1] All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
Waste Classification and Segregation
Proper waste segregation is a foundational and critical step in the disposal process. This compound must be classified and segregated as halogenated organic waste .[1]
Key Segregation Principles:
-
Do not mix with non-halogenated organic waste.[1]
-
Do not mix with aqueous or inorganic waste, such as acids and bases.[1]
-
Keep separate from incompatible materials, including strong oxidizing agents and strong acids.[1][2][3]
-
Avoid contamination with heavy metals, cyanides, or other acutely toxic "P-listed" wastes.[1]
Failure to properly segregate this waste can lead to hazardous chemical reactions and significantly increase disposal costs.[1]
Summary of Disposal Procedures
| Parameter | Guideline | Source(s) |
| Waste Classification | Halogenated Organic Waste | [1] |
| Primary Disposal Method | Incineration at a regulated hazardous waste facility. | [1] |
| Recommended Container | Designated, labeled container for halogenated waste. | [1] |
| Segregation | Separate from non-halogenated, aqueous, and reactive wastes. | [1][3] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [1][2][3] |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat. | [1] |
Step-by-Step Disposal Protocol
-
Container Selection: Utilize a designated and compatible waste container specifically for halogenated organic compounds. The container should be in good condition and made of a material chemically resistant to the waste.[1]
-
Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag to the container. The label must clearly identify the contents, including "this compound" and any other chemicals present in the waste stream. Record the approximate percentage or volume of each component.[1]
-
Accumulation: Store the waste container in a designated satellite accumulation area. Keep the container securely closed except when adding waste.[1]
-
Request for Pickup: When the container is approximately 75% full, follow your institution's specific procedures to request a waste pickup by the Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Spill Management: In the event of a spill, contain the leak and absorb the material using an inert absorbent such as vermiculite or sand.[1] The contaminated absorbent material must also be disposed of as halogenated organic waste. Decontaminate the spill area appropriately.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-(2-Bromoethyl)-1H-1,2,4-triazole
This guide provides critical safety and logistical information for the handling and disposal of 1-(2-Bromoethyl)-1H-1,2,4-triazole, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is crucial for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a brominated organic compound containing a triazole moiety. While specific toxicity data for this compound is limited, the known hazards of its constituent chemical classes necessitate stringent safety precautions. The 1,2,4-triazole component is classified as harmful if swallowed, causes serious eye irritation, and is suspected of damaging fertility or the unborn child.[1][2][3][4] Brominated organic compounds warrant careful handling to prevent exposure.[5][6]
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Minimum Requirement | Recommended for High-Risk Operations |
| Eye/Face | ANSI-approved safety goggles with side shields.[5] | Full-face shield worn over safety goggles.[5][6] |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect prior to use.[6] | Double-gloving with appropriate material; consult glove compatibility charts.[5] |
| Body | Laboratory coat, long pants, and closed-toe/heel shoes.[5][6] | Flame-resistant lab coat. |
| Respiratory | Not generally required if handled within a certified chemical fume hood. | A NIOSH/MSHA or European Standard EN 149 approved particulate filter respirator if there is a risk of dust formation and work is not in a fume hood.[1][4] |
Operational Plan: Step-by-Step Handling Procedures
All operations involving this compound should be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure.[5][7]
Step 1: Preparation and Engineering Controls
-
Ensure a certified chemical fume hood is used for all manipulations of the compound.[5]
-
Verify that an eyewash station and safety shower are readily accessible.[6]
-
Cover the work surface with absorbent, disposable bench paper.[7]
-
Keep the quantity of the chemical at the workbench to a minimum.[5]
Step 2: Donning PPE
-
Put on all required PPE as specified in Table 1, including a lab coat, safety goggles, and chemical-resistant gloves.[5]
Step 3: Weighing and Transfer
-
To prevent the generation of dust, handle the solid compound with care.[7]
-
Use anti-static weigh paper or a tared container for weighing.[7]
-
Employ a spatula for all transfers.[7]
Step 4: Solution Preparation
-
When preparing a solution, slowly add the solid this compound to the solvent to prevent splashing.[5][7]
-
Keep containers capped when not in use.[7]
Step 5: Post-Handling and Hygiene
-
Decontaminate all glassware and the work surface after use.[5]
-
Properly remove PPE, avoiding contact with the outer surfaces of gloves.[5]
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[7]
Emergency Procedures
Spill Management:
-
In a Fume Hood: Absorb the spill with dry sand or an inert absorbent and place it in a sealed container for disposal.[6] Do not use combustible materials like sawdust.[6]
-
Outside a Fume Hood: Evacuate the area.[6] Wear a gas-tight chemical protection suit with a self-contained breathing apparatus for cleanup.[6]
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[1][8][6]
-
Skin Contact: Immediately flush the skin with plenty of water.[6] Remove contaminated clothing.[1] If irritation persists, seek medical attention.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting.[6] Rinse mouth and give one or two glasses of water to drink.[1] Seek immediate medical attention.[1][6]
Disposal Plan
Chemical waste containing this compound must be treated as hazardous waste.[7]
Waste Segregation and Collection:
-
Classification: This compound is classified as halogenated organic waste.[9]
-
Solid Waste: Collect any unused solid compound and contaminated materials (e.g., weigh paper, gloves) in a dedicated, labeled hazardous waste container.[5][7]
-
Liquid Waste: Collect solutions in a separate, labeled hazardous waste container for halogenated organic solvents.[7]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list all contents.[9]
Disposal Method:
-
All waste must be disposed of through a licensed hazardous waste disposal service.[7]
-
The primary method of disposal for brominated organic compounds is typically high-temperature incineration at a permitted facility.[7][9]
-
Do NOT dispose of this chemical down the drain or in regular trash.[7]
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. ICSC 0682 - 1,2,4-TRIAZOLE [chemicalsafety.ilo.org]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. carlroth.com [carlroth.com]
- 4. carlroth.com [carlroth.com]
- 5. benchchem.com [benchchem.com]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
